Product packaging for Decursinol Angelate(Cat. No.:CAS No. 130848-06-5)

Decursinol Angelate

Cat. No.: B1670155
CAS No.: 130848-06-5
M. Wt: 328.4 g/mol
InChI Key: AGABNGOXUSXQDD-XKGFZTIGSA-N
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Description

Decursinol angelate has been reported in Angelica gigas and Angelica glauca with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B1670155 Decursinol Angelate CAS No. 130848-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGABNGOXUSXQDD-XKGFZTIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315533
Record name Decursinol angelate
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130848-06-5
Record name Decursinol angelate
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URL https://commonchemistry.cas.org/detail?cas_rn=130848-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decursinol angelate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decursinol angelate
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Record name DECURSINOL ANGELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Decursinol Angelate: A Technical Guide to its Natural Sources, Origin, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decursinol angelate, a pyranocoumarin compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the natural sources and geographical origins of this compound. It presents a comprehensive summary of its quantitative analysis in various plant species, details established experimental protocols for its extraction and quantification, and elucidates its molecular interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Geographical Origin

This compound is predominantly isolated from the roots of various plant species belonging to the Apiaceae family. The primary and most well-documented source is Angelica gigas Nakai , a perennial plant native to East Asia.

  • Primary Source: Angelica gigas Nakai

    • Common Names: Korean Angelica, Giant Angelica, Cham-dang-gwi

    • Geographical Origin: This species is widely cultivated and found in Korea, China, and Japan.[1][2] It thrives in forests, grasslands, and near streams.[2] The roots of A. gigas have a long history of use in traditional Korean and Chinese medicine.[1][2]

  • Other Documented Sources:

    • Angelica decursiva

    • Angelica tenuissima

    • Angelica glauca

    • Peucedanum praeruptorum [3]

    • Saposhnikovia divaricata (also known as Ledebouriella seseloides)[4]

While this compound has been identified in these species, the concentration is generally highest in the roots of Angelica gigas. There is currently limited scientific literature confirming the presence of this compound in Ostericum grosseserratum.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in plant material, particularly the roots of Angelica gigas, can vary depending on the extraction method and the specific cultivar. The following table summarizes quantitative data from various studies.

Plant SourceExtraction Solvent/MethodThis compound ConcentrationReference
Angelica gigas Root100% Ethanol2,778 ppm (0.2778%)[5]
Angelica gigas Root50% Ethanol2,547 ppm (0.2547%)[5]
Angelica gigas RootDistilled Water153 ppm (0.0153%)[5]
Angelica gigas RootMethanol11.1–36.8 mg/g (1.11-3.68%)[6]
Angelica gigas RootIonic Liquid ((BMIm)BF4)17.87 mg/g (1.787%)[7]
Angelica gigas RootSupercritical CO2 ExtractionPart of a 38.65% total extract with decursin[6]
Angelica gigas Root60% Ethanol (-20°C, 12h)>95% purity in extract[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of the biological activity of this compound.

Extraction of this compound from Angelica gigas Root

This protocol is a generalized procedure based on common solvent extraction methods.

Materials:

  • Dried and powdered roots of Angelica gigas

  • Ethanol (95% or absolute)

  • Methanol

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: Weigh a known amount of powdered Angelica gigas root and place it in a large flask.

  • Solvent Addition: Add a sufficient volume of ethanol or methanol to completely submerge the plant material (e.g., a 1:10 solid-to-liquid ratio).

  • Extraction: Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking. For a more efficient extraction, reflux the mixture at the solvent's boiling point for 2-4 hours.

  • Filtration: Filter the extract through filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or preparative HPLC to isolate pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid to improve peak shape. A reported mobile phase is a phosphate buffer-acetonitrile-sodium lauryl sulfate mixture.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV detection at 230 nm.[5]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standards.

Analysis of Signaling Pathway Modulation by Western Blot

This protocol describes the general steps for investigating the effect of this compound on protein phosphorylation in signaling pathways, such as the VEGFR-2 pathway.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture appropriate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and treat them with this compound at various concentrations for a specified time. A positive control (e.g., VEGF for VEGFR-2 activation) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as angiogenesis, inflammation, and cell survival.

Inhibition of the VEGFR-2 Signaling Pathway

This compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[9] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. This compound has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking the activation of downstream effectors like Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinase (JNK).[9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 phosphorylation ERK ERK pVEGFR2->ERK activates JNK JNK pVEGFR2->JNK activates DA Decursinol Angelate DA->pVEGFR2 inhibits pERK p-ERK ERK->pERK Angiogenesis Angiogenesis (Proliferation, Migration) pERK->Angiogenesis pJNK p-JNK JNK->pJNK pJNK->Angiogenesis

This compound inhibits VEGFR-2 phosphorylation.
Modulation of PI3K/Akt/NF-κB and Smad Signaling Pathways

This compound also exerts its anti-inflammatory and anti-cancer effects by modulating the PI3K/Akt/NF-κB and Smad signaling pathways.[10][11] It has been demonstrated to suppress the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[10] The inhibition of Akt can lead to the stabilization of IκBα, an inhibitor of the transcription factor NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[12] Additionally, this compound has been shown to inhibit the activation of Smad2/3, key components of the TGF-β signaling pathway.[11]

PI3K_NFkB_Smad_Pathway GrowthFactor Growth Factors/ Cytokines Receptor Receptor GrowthFactor->Receptor TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K Receptor->PI3K Smad Smad2/3 TGFbR->Smad activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation IKK IKK pAkt->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates GeneExpression Gene Expression (Inflammation, Survival) NFkB_active->GeneExpression pSmad p-Smad2/3 Smad->pSmad phosphorylation pSmad->GeneExpression DA Decursinol Angelate DA->PI3K inhibits DA->pSmad inhibits

This compound modulates PI3K/Akt/NF-κB and Smad pathways.

Conclusion

This compound, primarily sourced from Angelica gigas Nakai, stands out as a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its natural origins, methods for its analysis, and its molecular mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent for a range of diseases. As research continues, a deeper understanding of its pharmacological profile will undoubtedly unlock new avenues for its application in modern medicine.

References

The Biosynthesis of Decursinol Angelate in Angelica gigas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Decursinol angelate, a prominent pyranocoumarin found in the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and optimizing production for therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. We present quantitative data on metabolite abundance, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical cascade and associated experimental workflows to facilitate further research and development.

Introduction

Angelica gigas Nakai, a perennial herb native to Korea, is a crucial source of bioactive pyranocoumarins, with decursin and its isomer, this compound, being the most abundant. These compounds have demonstrated a range of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The growing interest in these molecules necessitates a thorough understanding of their biosynthesis to enable enhanced production through biotechnological approaches. This document serves as an in-depth technical resource, consolidating current knowledge on the biosynthetic pathway of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to form the core coumarin structure, which is then further modified to yield this compound. The established sequence of the pathway is Phenylalanine → Cinnamic Acid → Umbelliferone → Decursinol → this compound[1].

Key Enzymes and Genes

While the complete enzymatic cascade is still under investigation, several key enzymes have been identified and characterized:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to p-coumaric acid. Overexpression of the AgC4H gene in A. gigas hairy root cultures has been shown to enhance the production of this compound.

The subsequent steps leading to the formation of umbelliferone from p-coumaric acid involve a series of hydroxylation, CoA-ligation, and cyclization reactions. The enzymes responsible for the later, specific steps in this compound biosynthesis are yet to be fully characterized in Angelica gigas:

  • Prenyltransferase: An unidentified prenyltransferase is responsible for the prenylation of umbelliferone, a critical step in the formation of the dihydropyran ring of decursinol.

  • Acyltransferase: The final step in the biosynthesis of this compound is the esterification of decursinol with an angeloyl group, a reaction catalyzed by a yet-to-be-identified acyltransferase.

Visualization of the Biosynthetic Pathway

This compound Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Multiple Steps Prenylated_Intermediate Prenylated Intermediate Umbelliferone->Prenylated_Intermediate Prenyltransferase Decursinol Decursinol Prenylated_Intermediate->Decursinol Cyclization/ Hydroxylation Decursinol_Angelate This compound Decursinol->Decursinol_Angelate Acyltransferase

Caption: The biosynthetic pathway of this compound in Angelica gigas.

Quantitative Data

The concentration of this compound and its precursors can vary depending on the plant's developmental stage, environmental conditions, and the specific tissue. The following table summarizes available quantitative data.

CompoundConcentration/AbundancePlant MaterialReference
Decursin and this compound3.0%–8.2% of air-dried weightA. gigas roots
Decursin1.98 ± 0.07%A. gigas roots
This compound1.13 ± 0.08%A. gigas roots
Nodakenin0.3–1.3 g/100 gA. gigas roots[2]
Total Active Compounds (Nodakenin, Decursin, this compound)5.3–7.0 g/100 gA. gigas roots[2]
Arginine (dominant free amino acid)932 mg/100 gA. gigas roots[3]
Glutamic Acid127 mg/100 gA. gigas roots[3]
PhenylalanineNot QuantifiedA. gigas roots-
Cinnamic AcidNot QuantifiedA. gigas roots-
UmbelliferonePresent, but not quantifiedA. gigas roots[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of tracer studies, genetic engineering, and advanced analytical techniques.

Pathway Elucidation using Stable Isotope Labeling

This protocol outlines the general steps for confirming the biosynthetic pathway using stable isotope-labeled precursors in A. gigas hairy root cultures[1].

Objective: To trace the incorporation of labeled precursors into downstream metabolites of the this compound pathway.

Materials:

  • A. gigas hairy root cultures

  • Deuterium-labeled precursors: L-phenylalanine-ring-d5, trans-cinnamic acid-d7, umbelliferone-d3

  • Gamborg’s B5 medium

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Preparation of Hairy Root Cultures: Establish and maintain A. gigas hairy root cultures in Gamborg’s B5 liquid medium.

  • Precursor Feeding: Introduce the deuterium-labeled precursors (L-phenylalanine-ring-d5, trans-cinnamic acid-d7, or umbelliferone-d3) into the hairy root culture medium at a predetermined concentration.

  • Incubation: Co-culture the hairy roots with the labeled precursors for a specific duration to allow for uptake and metabolism.

  • Harvesting and Extraction: Harvest the hairy roots, wash them to remove excess precursor, and perform a solvent-based extraction (e.g., with methanol or ethyl acetate) to isolate the coumarin compounds.

  • Analysis by Mass Spectrometry: Analyze the extracts using LC-MS/MS to detect the incorporation of deuterium into decursinol, decursin, and this compound. The increase in mass corresponding to the number of deuterium atoms in the products confirms their bioconversion from the fed precursors.

Agrobacterium rhizogenes-mediated Transformation of A. gigas

This protocol is for the genetic transformation of A. gigas to study gene function, such as the overexpression of biosynthetic genes.

Objective: To generate transgenic hairy roots of A. gigas.

Materials:

  • A. gigas seedlings

  • Agrobacterium rhizogenes strain (e.g., A4) harboring the desired plasmid

  • Co-cultivation medium (e.g., MS medium)

  • Selection medium containing an appropriate antibiotic (e.g., kanamycin)

  • Cefotaxime to eliminate Agrobacterium

Procedure:

  • Explant Preparation: Excise leaf and stem explants from sterile A. gigas seedlings.

  • Inoculation: Inoculate the explants with an overnight culture of A. rhizogenes.

  • Co-cultivation: Place the inoculated explants on a co-cultivation medium in the dark for 2-3 days.

  • Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics to select for transformed tissues and inhibit bacterial growth.

  • Hairy Root Proliferation: Subculture the emerging hairy roots on a fresh selection medium to promote proliferation.

  • Confirmation of Transformation: Confirm the genetic transformation by PCR analysis for the presence of the transgene.

Experimental Workflow cluster_pathway_elucidation Pathway Elucidation cluster_genetic_engineering Genetic Engineering Hairy_Roots A. gigas Hairy Root Culture Feeding Feed Deuterium-labeled Precursors Hairy_Roots->Feeding Incubation Incubate Feeding->Incubation Extraction Extract Coumarins Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Explant A. gigas Explant Agro_Inoculation Agrobacterium Inoculation Explant->Agro_Inoculation Co_Cultivation Co-cultivation Agro_Inoculation->Co_Cultivation Selection Selection of Transformed Roots Co_Cultivation->Selection PCR_Confirmation PCR Confirmation Selection->PCR_Confirmation

References

The Pharmacological Landscape of Pyranocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyranocoumarins, a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin nucleus, have emerged as a significant area of interest in pharmacological research. Exhibiting a broad spectrum of biological activities, these compounds, found in various plant species and also accessible through synthetic routes, hold considerable promise for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological properties of pyranocoumarins, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Pharmacological Activities

Pyranocoumarins have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities. These properties are attributed to their diverse chemical structures, which allow for interaction with a variety of biological targets.

Anti-inflammatory Properties

A significant body of research highlights the potent anti-inflammatory effects of pyranocoumarins. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Mechanism of Action: The anti-inflammatory activity of many pyranocoumarins is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Stimulation of macrophages with lipopolysaccharide (LPS) typically leads to the phosphorylation and activation of MAPK family members (ERK, JNK, and p38) and the nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory genes.[1][2] Pyranocoumarin derivatives have been shown to inhibit the phosphorylation of these kinases and the p65 subunit of NF-κB, thereby downregulating the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][4][5]

Quantitative Data on Anti-inflammatory Activity:

Compound/DerivativeAssayTarget/Cell LineIC50/EC50/InhibitionReference
Coumarin derivative 2Nitric Oxide ProductionLPS-induced RAW264.7 macrophagesConcentration-dependent reduction (significant at 20, 40, 80 µM)[1]
Praeruptorin ANitric Oxide, IL-1β, TNF-α ProductionLPS-stimulated RAW264.7 cellsInhibition of production[4]
Pyranocoumarin derivativesCOX-2 InhibitionOvine COX-2Compound 5a showed high selectivity (SI = 152)[4]
DecursinCOX-2 Protein ExpressionAβ25–35-stimulated PC12 cellsSuppression of expression[6]
DFC1COX-1 and COX-2 InhibitionIn vitro enzyme assayIC50 = 97.49 µg/mL (COX-1), IC50 = 74.52 µg/mL (COX-2)[7]
Anticancer Properties

Pyranocoumarins have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and interfering with key pathways involved in tumor progression.

Mechanism of Action: The anticancer effects of pyranocoumarins are multifaceted. They have been shown to induce cell cycle arrest, promote caspase-mediated apoptosis, and inhibit angiogenesis.[1][4][8] For instance, decursin and its derivatives have been reported to induce G1 arrest and apoptosis in breast cancer cells and inhibit the Wnt/β-catenin pathway.[4] Some pyranocoumarins also exhibit inhibitory activity against DNA topoisomerase I, an enzyme crucial for DNA replication and a target for anticancer drugs.[9] Furthermore, certain derivatives have been found to target P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[7]

Quantitative Data on Anticancer Activity:

Compound/DerivativeCell LineActivityIC50 ValueReference
DecursinProstate cancer cell lines (DU-145)CytotoxicityMicromolar concentration[8]
Halogenated pyranocoumarin (4d)Breast cancer (MCF-7)Antiproliferative-[7]
Clausenidin, Nordentatin, ClausarinA549, MCF-7, KB, KB-VINCytotoxicityPotent activity[9]
Substituted 5-hydroxycoumarin (6h)Breast cancer (MCF-7)Antiproliferative3.3 µM[10]
Substituted 5-hydroxycoumarin (6d)Breast cancer (MCF-7)Antiproliferative5.3 µM[10]
Antiviral Properties

Several pyranocoumarins have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and measles virus.

Mechanism of Action: The antiviral activity of pyranocoumarins can be attributed to the inhibition of key viral enzymes. For example, calanolides are known non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11][12] Other pyranocoumarins have also shown inhibitory effects on HIV reverse transcriptase and protease.[13][14] In the case of the measles virus, certain pyranocoumarins have been found to inhibit virus replication without physically disrupting the virion.[15]

Quantitative Data on Antiviral Activity:

Compound/DerivativeVirusActivityEC50/IC50 ValueReference
Pyranocoumarin analogues (compounds 2a, 7, 8, 9, 10, 18)Measles Virus (MV)Inhibition of MV replicationEC50 values ranging from 0.2 to 50 µg/ml[15]
Pseudocordatolide C, Calanolide FHIVAnti-HIV activity-[13]
Linear pyranocoumarins (47–49)HIVRT inhibitionEC50 = 1.87–3.19 μM[16]
V0201HIV-1Inhibition of PR and RTIC50 = 3.56 µM (PR), 0.78 µM (RT)[14]
V0201HIV-1Inhibition of replication in PBMC0.036 µM[14]
Neuroprotective Properties

Pyranocoumarins, particularly those isolated from Angelica gigas Nakai, have demonstrated significant neuroprotective potential against oxidative stress-induced neuronal cell death.

Mechanism of Action: The neuroprotective effects of pyranocoumarins like decursin are linked to their antioxidant and anti-apoptotic properties.[17][18] Decursin has been shown to diminish the accumulation of intracellular reactive oxygen species (ROS) and stimulate the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[18] It also exerts anti-apoptotic effects by inhibiting chromatin condensation.[17][18] The prenyl group in the structure of decursin appears to be important for its neuroprotective activity.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the pharmacological properties of pyranocoumarins.

Anti-inflammatory Activity Assays

1. Cell Culture and LPS Stimulation of RAW264.7 Macrophages

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW264.7 cells in 96-well plates (for NO and cytotoxicity assays) or larger plates (for protein and RNA analysis) at a suitable density (e.g., 1-2 x 10^5 cells/well for 96-well plates).[2]

    • Allow cells to adhere and recover overnight.

    • Pre-treat the cells with various concentrations of the test pyranocoumarin compound for a specified period (e.g., 2 hours).[1]

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for the desired time (e.g., 24 hours for NO production, shorter times for signaling pathway analysis).[2]

2. Measurement of Nitric Oxide (NO) Production

  • Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[1]

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

    • Typically, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.[5]

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

4. Western Blot Analysis of MAPK and NF-κB Phosphorylation

  • Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins, indicating their activation.

  • Protocol:

    • After a short stimulation period with LPS (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, p38, and p65 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin.[7]

Anticancer Activity Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the pyranocoumarin compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form insoluble formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.[8][11]

    • Cell viability is expressed as a percentage of the untreated control.

2. Caspase-Mediated Apoptosis Assay

  • Principle: This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

  • Protocol:

    • Treat cancer cells with the pyranocoumarin compound to induce apoptosis.

    • Lyse the cells and measure caspase activity using a commercially available kit.

    • These kits typically provide a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule.

    • Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.[19]

Antiviral Activity Assays

1. In Vitro Anti-HIV Assay

  • Principle: This assay determines the ability of a compound to inhibit HIV replication in a cell-based system.

  • Protocol:

    • Use a suitable cell line (e.g., CEM-GFP, which expresses Green Fluorescent Protein upon HIV infection) or peripheral blood mononuclear cells (PBMCs).[20]

    • Pre-treat the cells with different concentrations of the pyranocoumarin compound for a few hours.

    • Infect the cells with a known amount of HIV-1.

    • After an incubation period (e.g., 72 hours), assess viral replication.

    • Viral replication can be quantified by measuring the expression of GFP by flow cytometry, or by measuring the amount of p24 antigen in the culture supernatant using an ELISA.[20]

Neuroprotective Activity Assays

1. Glutamate-Induced Cytotoxicity Assay in HT22 Cells

  • Cell Line: HT22 murine hippocampal neuronal cell line.

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

  • Protocol:

    • Seed HT22 cells in a 96-well plate.[21]

    • Pre-treat the cells with the pyranocoumarin compound (e.g., decursin) for a specified time.

    • Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[22]

    • Assess cell viability using the MTT assay as described previously.[23]

    • An increase in cell viability in the presence of the pyranocoumarin indicates a neuroprotective effect.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.

Signaling Pathway of Pyranocoumarin-Mediated Anti-inflammatory Effects

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (p65) TLR4->NFkB_pathway Proinflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK_pathway->Proinflammatory_Mediators Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Proinflammatory_Cytokines NFkB_pathway->Proinflammatory_Mediators NFkB_pathway->Proinflammatory_Cytokines Pyranocoumarins Pyranocoumarins Pyranocoumarins->MAPK_pathway Inhibition Pyranocoumarins->NFkB_pathway Inhibition Inflammation Inflammation Proinflammatory_Mediators->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Pyranocoumarins inhibit LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Experimental Workflow for Anti-inflammatory Activity Screening

G Start Start: Culture RAW264.7 Cells Pretreat Pre-treat with Pyranocoumarins Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells NO_Assay Nitric Oxide Assay (Griess) Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (p-MAPK, p-p65) Lyse_Cells->Western_Blot End End: Data Analysis NO_Assay->End ELISA->End Western_Blot->End

Caption: Workflow for assessing the anti-inflammatory effects of pyranocoumarins in vitro.

Logical Relationship of Pyranocoumarin Anticancer Mechanisms

G Pyranocoumarins Pyranocoumarins Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1) Pyranocoumarins->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Pyranocoumarins->Apoptosis_Induction Angiogenesis_Inhibition Inhibition of Angiogenesis Pyranocoumarins->Angiogenesis_Inhibition Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Angiogenesis_Inhibition->Anticancer_Effect Caspase_Activation->Anticancer_Effect

Caption: Key mechanisms contributing to the anticancer properties of pyranocoumarins.

Conclusion

Pyranocoumarins represent a versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate multiple signaling pathways underscores their promise as lead compounds for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the pharmacological properties and clinical applications of these remarkable molecules. Continued research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of pyranocoumarins.

References

Decursinol Angelate: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate (DA) is a pyranocoumarin compound isolated from the roots of the Korean medicinal herb Angelica gigas.[1] Traditionally used for a variety of ailments, recent scientific investigation has revealed its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[2] This technical guide provides an in-depth overview of the molecular targets of this compound, focusing on its mechanism of action in key signaling pathways implicated in various diseases. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DA's therapeutic potential.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines and its impact on key molecular targets.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer13.63[3]
HepG2Liver Cancer>100 (at 72h)[1]
HCT-116Colon Cancer>100 (at 72h)[1]
A375.SMMelanoma>75 (at 72h)[1]
B16F10Melanoma~75 (at 72h)[1]

Table 2: Effects of this compound on Apoptosis-Related Proteins

Cell LineProteinEffectConcentration (µM)Duration (h)Citation
PC-3Pro-caspase 3Downregulation13.6372[3]
PC-3Cleaved-caspase 3Upregulation13.6372[3]
PC-3BaxUpregulation13.6372[3]
PC-3Bcl-2Downregulation13.6372[3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate the points of intervention by DA.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[2] DA's intervention prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, PMA) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Transcription Gene Transcription (Inflammation, Survival) DA This compound DA->IKK Inhibition DA->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial target of this compound. DA has been observed to suppress the phosphorylation of key MAPK members like ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[2]

MAPK_Pathway GrowthFactors Growth Factors / Stress Ras Ras GrowthFactors->Ras JNK JNK GrowthFactors->JNK p38 p38 GrowthFactors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (AP-1, etc.) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors DA This compound DA->Raf Inhibition DA->ERK Inhibition of Phosphorylation DA->JNK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

This compound has demonstrated inhibitory effects on the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, growth, and proliferation.[4]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylation DA This compound DA->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

VEGFR-2 Signaling Pathway

In the context of angiogenesis, this compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[5] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK MAPK (ERK, JNK) PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) MAPK->Angiogenesis Akt->Angiogenesis DA This compound DA->VEGFR2 Inhibition of Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to determine the IC50 of this compound in PC-3 prostate cancer cells.[3]

1. Cell Seeding:

  • Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Treatment:

  • Prepare serial dilutions of this compound (e.g., 5, 10, 20, 50, 100 µM) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared DA solutions or control medium to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

3. CCK-8 Assay:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the cell viability as a percentage of the control (untreated cells).

  • Plot the cell viability against the concentration of this compound to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of PI3K/Akt pathway proteins.[6][7]

1. Cell Lysis:

  • Treat cells with this compound at the desired concentrations and time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other relevant downstream targets overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for NF-κB Translocation

This protocol outlines the steps to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[8][9]

1. Cell Culture and Treatment:

  • Grow cells on sterile glass coverslips in a 24-well plate.

  • Treat the cells with an inflammatory stimulus (e.g., LPS or PMA) in the presence or absence of this compound for the desired time.

2. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

4. Counterstaining and Mounting:

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Capture images and analyze the subcellular localization of the NF-κB p65 subunit.

Matrigel Invasion Assay

This protocol describes an in vitro assay to assess the effect of this compound on cancer cell invasion.[10][11]

1. Chamber Preparation:

  • Rehydrate Matrigel-coated inserts (8-µm pore size) by adding warm, serum-free medium to the top and bottom chambers.

  • Incubate for 2 hours at 37°C.

2. Cell Seeding:

  • Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Seed the cells into the upper chamber of the inserts.

3. Chemoattractant:

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

4. Incubation:

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

5. Staining and Quantification:

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a specific signaling pathway.

Experimental_Workflow CellCulture Cell Culture (e.g., PC-3 cells) Treatment Treatment with This compound CellCulture->Treatment Harvesting Cell Harvesting and Lysis Treatment->Harvesting Quantification Protein Quantification (BCA Assay) Harvesting->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting with Specific Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: A representative workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with a multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, and angiogenesis underscores its therapeutic potential. This technical guide provides a foundational understanding of DA's molecular targets, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their future investigations of this compelling molecule. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.

References

Decursinol Angelate: A Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate (DA), a pyranocoumarin compound predominantly isolated from the roots of the medicinal herb Angelica gigas Nakai, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preliminary in vitro research has illuminated its potential as a therapeutic agent, demonstrating notable anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7] This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved in its mechanism of action.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines, including those of the prostate, skin, liver, and colon.[1][4] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and cell cycle arrest.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-cancer effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)EffectReference
PC-3Prostate CancerCCK-813.63IC50[5]
B16F10Murine MelanomaMTT75~51% viability[1]
B16F10Murine MelanomaMTT100~69% viability reduction[1]
A375.SMHuman MelanomaMTT75~42.6% viability[1]
A375.SMHuman MelanomaMTT100~62.71% viability reduction[1]
HepG2Liver CancerMTT75~41.5% viability reduction[1]
HepG2Liver CancerMTT100~56% viability reduction[1]
HCT-116Colon CancerMTT75~40% viability reduction[1]
HCT-116Colon CancerMTT100~52.5% viability reduction[1]
HCT-116MDRMultidrug-Resistant Colon CancerCell Viability50-75Increased cell shrinkage, fragmented nucleus[8]
HT1080FibrosarcomaMatrigel Invasion AssayNot SpecifiedInhibition of invasion[9][10]
MDA-MB-231Breast CancerMatrigel Invasion AssayNot SpecifiedInhibition of invasion[9][10]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineEffectMethodKey FindingsReference
PC-3Increased ApoptosisFlow CytometrySignificant increase in apoptosis compared to control[4][5]
B16F10G0/G1 Cell Cycle ArrestImmunoblottingSignificant arrest at G0/G1 phase[1]
B16F10Induction of ApoptosisFlow Cytometry, Western BlotIncreased ROS, reduced mitochondrial membrane potential, increased Bax, decreased Bcl-2, increased Cytochrome C, cleaved Caspase-3, and cleaved Caspase-9[1]
A375.SMInduction of ApoptosisWestern BlotIncreased Bax, decreased Bcl-2, increased Cytochrome C[1]
HCT-116MDRInduction of Intrinsic ApoptosisTUNEL Assay, Western Blot, Flow CytometryUpregulation of intrinsic apoptosis markers[8]
MCF-7G1 Arrest and Caspase-Mediated ApoptosisNot SpecifiedGrowth inhibitory effects[11]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HepG2, HCT-116, A375.SM, B16F10) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 25, 50, 75, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

  • Cell Treatment: Cells (e.g., PC-3, B16F10) are treated with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cytochrome C, Caspases, CDKs, Cyclins).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

This compound's Anti-Cancer Signaling Pathways cluster_proliferation_invasion Inhibition of Proliferation & Invasion cluster_apoptosis Induction of Apoptosis cluster_cell_cycle Cell Cycle Arrest DA This compound PI3K PI3K DA->PI3K inhibits ERK ERK DA->ERK inhibits NFkB NF-κB DA->NFkB inhibits beta1_integrin β1-integrin DA->beta1_integrin downregulates ROS ROS DA->ROS induces Bax Bax DA->Bax upregulates Bcl2 Bcl-2 DA->Bcl2 downregulates CDK2 CDK-2 DA->CDK2 downregulates CDK4 CDK-4 DA->CDK4 downregulates CyclinD1 Cyclin D1 DA->CyclinD1 downregulates CyclinE Cyclin E DA->CyclinE downregulates G0G1_Arrest G0/G1 Arrest DA->G0G1_Arrest AKT AKT PI3K->AKT Cell_Invasion Cell Invasion PI3K->Cell_Invasion promotes ERK->NFkB MMP9 MMP-9 NFkB->MMP9 regulates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines regulates MMP9->Cell_Invasion promotes Cell_Adhesion Cell Adhesion beta1_integrin->Cell_Adhesion mediates Mito Mitochondria ROS->Mito damages CytC Cytochrome C Mito->CytC releases Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G1_S_transition G1/S Transition CDK2->G1_S_transition CDK4->G1_S_transition CyclinD1->G1_S_transition CyclinE->G1_S_transition

Caption: this compound's multi-pronged anti-cancer mechanisms.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][7][12][13] These effects have been observed in various cell types, including macrophages and cancer cells.

Quantitative Data Summary

Table 3: Effects of this compound on Inflammatory Markers

Cell LineStimulantTargetConcentration (µM)EffectReference
RAW 264.7LPSTNF-α, IL-6, MCP-1Not SpecifiedSignificant inhibition of production[13]
HL-60, RAW 264.7PMA/LPSIL-1β, IL-630Significant blockage of secretion[12]
RAW 264.7LPSNOX, iNOS30Inhibition of expression[12]
Experimental Protocols

Measurement of Pro-inflammatory Cytokines (ELISA)

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with this compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: The cell culture supernatant is collected after the incubation period.

  • ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

This compound's Anti-Inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DA This compound IKK IKK DA->IKK inhibits Raf Raf DA->Raf inhibits MEK MEK DA->MEK inhibits ERK ERK DA->ERK inhibits LPS LPS/PMA LPS->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IKK->NFkB activates IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Proinflammatory_Genes PMA PMA PMA->Raf Raf->MEK MEK->ERK ERK->Proinflammatory_Genes

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Neuroprotective Effects

In vitro studies suggest that this compound possesses neuroprotective properties, primarily through its antioxidant and anti-inflammatory activities.

Quantitative Data Summary

Table 4: Neuroprotective Effects of this compound

Cell LineStressorConcentration (µM)EffectReference
Rat Cortical CellsGlutamate0.1 - 10.0Significant neuroprotection, reduced intracellular calcium influx[6][14][15]
PC12Amyloid β-proteinNot SpecifiedMarkedly reversed cytotoxicity and lipid peroxidation, increased glutathione, induced Nrf2[16]
Experimental Protocols

Neurotoxicity Assay

  • Cell Culture: Primary rat cortical cells or PC12 cells are cultured.

  • Treatment: Cells are pre-treated with this compound for a specified time.

  • Induction of Neurotoxicity: A neurotoxic agent such as glutamate or amyloid β-protein is added to the culture medium.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like H2DCFDA.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound involve the modulation of calcium influx and the activation of antioxidant defense mechanisms.

This compound's Neuroprotective Mechanisms cluster_glutamate Glutamate-Induced Excitotoxicity cluster_antioxidant Antioxidant Defense DA This compound Ca_influx Ca2+ Influx DA->Ca_influx reduces Nrf2 Nrf2 DA->Nrf2 induces GSH Glutathione DA->GSH increases Glutamate Glutamate GluR Glutamate Receptor Glutamate->GluR GluR->Ca_influx Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection GSH->Cellular_Protection

Caption: Neuroprotective actions of this compound.

Anti-Angiogenic Activity

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[17][18][19]

Quantitative Data Summary

Table 5: Anti-Angiogenic Effects of this compound

Cell Line/ModelAssayEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation, Migration, Tube FormationInhibition of VEGF-induced processes[17][19]
Signaling Pathways in Anti-Angiogenesis

The anti-angiogenic activity of this compound is mediated by the suppression of the VEGFR-2 signaling pathway.

This compound's Anti-Angiogenic Pathway DA This compound p_VEGFR2 p-VEGFR-2 DA->p_VEGFR2 inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2->p_VEGFR2 phosphorylation ERK_JNK ERK/JNK p_VEGFR2->ERK_JNK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK_JNK->Angiogenesis

References

Decursinol Angelate: A Modulator of Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Decursinol angelate (DA), a pyranocoumarin compound isolated from the roots of the Korean medicinal herb Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. Traditionally used as an immune-booster, recent scientific investigations have unveiled its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This technical guide delves into the molecular mechanisms underlying these effects, with a specific focus on the role of this compound as a modulator of critical cell signaling pathways. We will explore its impact on the NF-κB, MAPK, and PI3K/Akt pathways, as well as its ability to induce apoptosis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows involved.

Introduction to this compound

This compound is a prominent bioactive constituent of Angelica gigas, a plant with a long history in traditional medicine for treating gynecological disorders and anemia.[1] Structurally, it is a pyranocoumarin that has been the subject of numerous studies to elucidate its therapeutic potential. These investigations have revealed that this compound exerts its effects by interacting with a multitude of molecular targets, thereby influencing fundamental cellular processes such as inflammation, cell proliferation, survival, and death.[2] Its ability to modulate key signaling pathways makes it a promising candidate for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Modulation of Key Cell Signaling Pathways

This compound has been shown to interfere with several interconnected signaling pathways that are often dysregulated in disease states. The following sections detail its mechanism of action on the NF-κB, MAPK, and PI3K/Akt pathways, and its role in promoting apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. In pathological conditions such as chronic inflammation and cancer, this pathway is often constitutively active. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.[1][3][4][5][6]

The mechanism of inhibition involves the stabilization of IκBα, an inhibitory protein that sequesters NF-κB (p50/p65 heterodimer) in the cytoplasm.[3] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA), IκBα is typically phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-1β and IL-6.[3][5]

This compound treatment has been shown to suppress the PMA-induced activation of the NF-κB p65 subunit in HL-60 and Raw 264.7 cells.[3] By preventing the degradation of IκBα, DA effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[3][5]

This compound's Inhibition of the NF-κB Pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are a group of cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

This compound has been shown to specifically inhibit the Raf/MEK/ERK signaling cascade, while having no significant effect on the p38/JNK pathway.[1] In PMA-activated HL-60 and Raw 264.7 cells, DA treatment reduced the phosphorylation of Raf, MEK, and ERK.[1] This inhibition of the ERK pathway contributes to the anti-inflammatory and anti-cancer effects of DA. For instance, the suppression of ERK activation by this compound is associated with the inhibition of cancer cell invasion and the expression of pro-inflammatory cytokines and matrix metalloproteinase-9 (MMP-9).[4][7] Furthermore, this compound has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, which in turn suppresses the downstream ERK and JNK pathways, leading to anti-angiogenic effects.[8][9]

MAPK_Pathway Growth_Factors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response DA This compound DA->Raf Inhibits Phosphorylation

This compound's Inhibition of the MAPK/ERK Pathway.
Attenuation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. This compound has been identified as an inhibitor of the PI3K/Akt pathway.[4][7][10][11][12][13]

The inhibitory effect of DA on this pathway contributes to its anti-cancer properties. By suppressing PI3K activity, this compound prevents the phosphorylation and activation of Akt.[3][7] This, in turn, can lead to the induction of apoptosis and the inhibition of cancer cell growth and invasion.[7][10] For example, in fibrosarcoma and breast cancer cells, DA-mediated suppression of PI3K activity was linked to the inhibition of cellular invasion.[7] Furthermore, in macrophages, DA inhibited LPS-induced phosphorylation of Akt, contributing to its anti-inflammatory effects.[3]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cellular_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cellular_Response DA This compound DA->PI3K Inhibits

This compound's Inhibition of the PI3K/Akt Pathway.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.[2][5][14][15][16][17]

In the intrinsic pathway, DA treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[16][17] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[16][17] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[16]

This compound can also trigger the extrinsic apoptosis pathway by inducing the expression of TNF-related apoptosis-inducing ligand (TRAIL) on cervical cancer cells.[16] The binding of TRAIL to its receptors activates caspase-8, which then directly activates caspase-3, leading to apoptosis.[16]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Caspase8 Caspase-8 TRAIL_R->Caspase8 Activates Caspase8->Caspase3 Activates DA This compound DA->Bax Upregulates DA->Bcl2 Downregulates DA->TRAIL Induces Expression Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Induction of Apoptosis.

Quantitative Data

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values for this compound are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer13.63[18]
HeLaCervical Cancer~10[14]
B16F10Melanoma~75[14]
HepG2Hepatocellular Carcinoma>75[19]
HCT-116Colorectal Carcinoma>75[19]
A375.SMMelanoma>75[19]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cell signaling pathways.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.[7][10][14][20]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1][20]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[10][20]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 10 µL of the various concentrations of this compound to the respective wells.[20]

    • Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution to each well.[7][10][20]

    • Incubate the plate for 1-4 hours in the incubator.[7][20]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[7][10][20]

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Plot a dose-response curve and determine the IC50 value.

CCK8_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_DA Add this compound (various concentrations) Incubate_24h->Add_DA Incubate_Treatment Incubate for treatment period (e.g., 24-72h) Add_DA->Incubate_Treatment Add_CCK8 Add 10 µL CCK-8 solution to each well Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate for 1-4h Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental Workflow for CCK-8 Cell Viability Assay.
Western Blot Analysis for MAPK Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of MAPK pathway proteins (e.g., ERK, p38, JNK).

Protocol:

  • Cell Lysis:

    • Treat cells with this compound and/or stimuli as required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target MAPK protein (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.[22]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment and Lysis Start->Cell_Treatment Protein_Quantification Protein Quantification Cell_Treatment->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Experimental Workflow for Western Blot Analysis.
NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a 6-well or 24-well plate.

    • Treat cells with this compound and/or a stimulus (e.g., LPS, TNF-α) for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[23]

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[24]

  • Blocking:

    • Block with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[23]

  • Primary Antibody Staining:

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[23]

  • Secondary Antibody Staining:

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[23]

  • Nuclear Staining:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[23]

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

NFkB_Translocation_Workflow Start Start Cell_Seeding Seed cells on coverslips Start->Cell_Seeding Cell_Treatment Treat cells with DA and/or stimulus Cell_Seeding->Cell_Treatment Fix_Perm Fixation and Permeabilization Cell_Treatment->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody (anti-p65) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Nuclear_Stain Nuclear Staining (DAPI/Hoechst) Secondary_Ab->Nuclear_Stain Imaging Fluorescence Microscopy Nuclear_Stain->Imaging End End Imaging->End

References

The Bioactivity of Decursinol Angelate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Decursinol angelate, a prominent pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the bioactivity of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its mechanism of action.

Quantitative Bioactivity Data

The following tables summarize the quantitative data regarding the bioactivity of this compound across various experimental models.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayIC50 Value / EffectCitation
PC-3Prostate CancerCell Viability (CCK-8)13.63 µM[1]
B16F10Murine MelanomaCell Viability75 µM[2]
HT1080FibrosarcomaMatrigel Invasion AssaySignificant inhibition[3][4]
MDA-MB-231Breast CancerMatrigel Invasion AssaySignificant inhibition[3][4]
HepG2Hepatocellular CarcinomaCell Viability58.5% viability at 75 µM, 44% at 100 µM[2]
HCT-116Colorectal CarcinomaCell Viability60% viability at 75 µM, 47.5% at 100 µM[2]
A375.SMHuman MelanomaCell Viability57.4% viability at 75 µM, 37.29% at 100 µM[2]
HL-60Human Promyelocytic LeukemiaApoptosis AssayReverses PGE2-induced survival[5]

Table 2: In Vivo Anti-Tumor and Anti-Inflammatory Activity of this compound

Animal ModelConditionAdministration RouteDosageObserved EffectCitation
MiceDextran Sodium Sulfate (DSS)-Induced ColitisIntraperitoneal0.4 mg/kg and 4 mg/kgAmeliorated colitis symptoms[6]
Mice12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear InflammationTopicalNot specifiedInhibited expression of pro-inflammatory cytokines[7]
GerbilsTransient Forebrain IschemiaOral25 mg/kg (as part of A. gigas extract)Neuroprotective effect[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's bioactivity.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on PC-3 prostate cancer cells[1].

  • Cell Seeding: PC-3 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to achieve final concentrations ranging from 5 µM to 100 µM. The cells are treated with these concentrations for 72 hours. A vehicle control group (medium with solvent) is also included.

  • CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Matrigel Invasion Assay

This protocol is based on the methodology used to assess the anti-invasive properties of this compound on HT1080 and MDA-MB-231 cells[3].

  • Chamber Preparation: Transwell inserts with 8 µm pore size are coated with Matrigel (a basement membrane matrix).

  • Cell Seeding: Cancer cells (e.g., HT1080 or MDA-MB-231) are serum-starved for 24 hours. Subsequently, the cells are resuspended in serum-free medium containing various concentrations of this compound and seeded into the upper chamber of the Transwell inserts.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a staining solution (e.g., crystal violet).

  • Quantification: The number of invading cells is counted under a microscope in several random fields. The results are expressed as the percentage of invasion relative to the control group.

Western Blot Analysis for Signaling Pathway Proteins

This is a general protocol for assessing the effect of this compound on protein expression and phosphorylation in signaling pathways such as NF-κB, PI3K/Akt, and MAPK[3][9][10].

  • Cell Lysis: Cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival. It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[9][10].

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of PI3K/Akt and MAPK Signaling Pathways

This compound has been demonstrated to suppress the PI3K/Akt and MAPK (ERK, JNK) signaling pathways, which are crucial for cell proliferation, survival, and invasion[3][11]. By inhibiting these pathways, this compound can impede cancer cell growth and metastasis.

PI3K_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates pAkt p-Akt PI3K->pAkt Transcription Transcription Factors (e.g., AP-1) pAkt->Transcription Raf Raf Ras->Raf JNK JNK Ras->JNK pJNK p-JNK Ras->pJNK Activates MEK MEK Raf->MEK ERK ERK MEK->ERK P pERK p-ERK MEK->pERK pERK->Transcription pJNK->Transcription DA This compound DA->PI3K Inhibits DA->ERK Inhibits DA->JNK Inhibits Response Cell Proliferation, Survival, Invasion Transcription->Response

Caption: this compound modulates PI3K/Akt and MAPK pathways.

Inhibition of VEGF-Induced Angiogenesis via VEGFR-2 Signaling

A key aspect of the anti-cancer activity of this compound is its ability to inhibit angiogenesis. It achieves this by suppressing the VEGF-induced phosphorylation of VEGFR-2, which in turn blocks downstream signaling pathways like ERK and JNK that are essential for endothelial cell proliferation, migration, and tube formation[12][13][14].

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation ERK ERK pVEGFR2->ERK Activates pERK p-ERK pVEGFR2->pERK JNK JNK pVEGFR2->JNK Activates pJNK p-JNK pVEGFR2->pJNK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pERK->Angiogenesis pJNK->Angiogenesis DA This compound DA->pVEGFR2 Inhibits Phosphorylation

Caption: this compound inhibits VEGF-induced angiogenesis.

Neuroprotective Effects

This compound has also demonstrated neuroprotective properties. Studies have shown its potential in protecting neuronal cells from glutamate-induced apoptosis[15]. While the precise mechanisms are still under investigation, it is suggested that its antioxidant and anti-inflammatory activities play a significant role. For instance, in a gerbil model of transient forebrain ischemia, oral administration of an Angelica gigas extract containing this compound showed a neuroprotective effect[8].

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and neuronal survival makes it a compelling candidate for further investigation and drug development. This guide provides a foundational understanding of its bioactivity, supported by quantitative data and established experimental protocols, to aid researchers in their exploration of this promising natural product.

References

Decursinol Angelate: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate, a pyranocoumarin isolated from the roots of the traditional medicinal herb Angelica gigas Nakai, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its core mechanisms of action, quantitative biological data, and detailed experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

This compound has demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Its multifaceted activity stems from its ability to modulate key cellular signaling pathways, thereby influencing processes such as cell proliferation, apoptosis, inflammation, and angiogenesis. This document will systematically explore these activities, presenting the current state of knowledge in a structured and accessible format.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical intracellular signaling pathways. These pathways are central to the regulation of cellular processes that are often dysregulated in disease states such as cancer and chronic inflammatory conditions.

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. This compound has been shown to possess potent anti-inflammatory properties by targeting key inflammatory signaling cascades.

  • NF-κB Pathway: this compound has been demonstrated to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial mediator of inflammatory responses. This compound has been shown to attenuate the phosphorylation of Akt, thereby inhibiting this pathway and contributing to its anti-inflammatory effects.[2]

  • MAPK Pathway: While the effects on the Mitogen-Activated Protein Kinase (MAPK) pathway appear to be more context-dependent, some studies suggest that this compound can modulate the phosphorylation of key MAPK members like ERK and p38, further contributing to its anti-inflammatory profile.

Anti-Cancer Activity

This compound has emerged as a promising candidate for cancer therapy due to its ability to inhibit tumor growth, suppress metastasis, and induce apoptosis in various cancer cell types.

  • Inhibition of Cancer Cell Proliferation and Invasion: this compound has been shown to inhibit the proliferation of several cancer cell lines, including fibrosarcoma (HT1080) and breast cancer (MDA-MB-231) cells.[2] This anti-proliferative effect is, at least in part, attributed to the suppression of the PI3K/Akt pathway. Furthermore, it can inhibit cancer cell invasion by suppressing the adhesion of cancer cells to the extracellular matrix through the downregulation of β1-integrin.[2]

  • Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. This compound has been found to inhibit Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. It exerts this effect by suppressing the phosphorylation of VEGFR-2 and downstream signaling components, including ERK and JNK MAP kinases.[4]

  • Induction of Apoptosis: this compound can induce programmed cell death in cancer cells. This is achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspase cascades.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases. Its neuroprotective mechanisms are linked to its ability to combat oxidative stress. Studies have shown that this compound can increase cellular resistance to amyloid β-protein-induced oxidative injury in neuronal cells, a key pathological feature of Alzheimer's disease.[3] This protection is associated with the induction of the transcription factor Nrf2 and the subsequent upregulation of antioxidant enzymes.[3]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound from various published studies.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
B16Melanoma17.67[5]
HepG2Hepatocellular Carcinoma>100
HCT-116Colorectal Carcinoma>100
A375.SMMelanoma>100
B16F10Melanoma75
Table 2: In Vivo Anti-Tumor Activity of this compound
Tumor ModelAnimal ModelDosageTumor Growth InhibitionReference
Sarcoma-180Mice50 and 100 mg/kg i.p. for 9 daysSignificant decrease in tumor weight and volume[6]
Lewis Lung CarcinomaMiceNot specifiedSignificant decrease in microvessel density[4]
Melanoma XenograftMiceNot specifiedSignificant tumor shrinkage[7]
Table 3: In Vivo Anti-Inflammatory Activity of this compound
Inflammatory ModelAnimal ModelDosageEffectReference
DSS-induced colitisMiceNot specifiedAmelioration of colitis symptoms[8]
SepsisMiceNot specifiedAttenuated cytokine storm[1]
DSS-induced ulcerative colitisMiceNot specifiedImproved clinical symptoms and reduced inflammatory mediators
Table 4: Pharmacokinetic Parameters of this compound and its Metabolite Decursinol
SpeciesCompoundTmax (h)Cmax (µg/mL)Reference
MouseThis compound (i.p.)Not specified11.2[9]
MouseDecursinol (from DA, i.p.)Not specified79.7[9]
MouseThis compound (p.o.)Not specified0.54[9]
MouseDecursinol (from DA, p.o.)Not specified14.9[9]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound literature.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of fresh culture medium.[10] Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control if applicable. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10][11][12]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[10][11][12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[13]

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation:

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-NF-κB p65) overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

Matrigel Invasion Assay
  • Chamber Preparation:

    • Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel (diluted in serum-free medium).[15][16]

    • Incubate the inserts at 37°C for at least 2 hours to allow the Matrigel to solidify.[16]

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium.

    • Seed a specific number of cells (e.g., 8 x 10⁴ cells) in the upper chamber of the Matrigel-coated inserts.[16]

    • Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[16]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 20-48 hours).[16]

  • Analysis:

    • Remove non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface of the insert with a fixative (e.g., 4% paraformaldehyde).[17]

    • Stain the invaded cells with crystal violet.[15][17]

    • Count the number of invaded cells in multiple fields of view under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Decursinol_Angelate_Anti_Inflammatory_Pathway DA This compound IKK IKK DA->IKK inhibits PI3K PI3K DA->PI3K inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkBa->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Akt Akt PI3K->Akt activates Akt->NFkB activates

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Decursinol_Angelate_Anti_Cancer_Pathway DA This compound VEGFR2 VEGFR-2 DA->VEGFR2 inhibits phosphorylation PI3K PI3K DA->PI3K inhibits Apoptosis Apoptosis DA->Apoptosis induces b1_integrin β1-integrin DA->b1_integrin downregulates ERK ERK VEGFR2->ERK JNK JNK VEGFR2->JNK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes Invasion Cell Invasion Akt->Invasion promotes ERK->Proliferation promotes Angiogenesis Angiogenesis ERK->Angiogenesis promotes JNK->Proliferation promotes JNK->Angiogenesis promotes b1_integrin->Invasion promotes

Caption: this compound's Anti-Cancer Signaling Pathways.

Experimental_Workflow_DA Cell_Culture Cell Culture (e.g., cancer cell line) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (CCK-8) Treatment->Cell_Viability Western_Blot Western Blot (Protein expression/ phosphorylation) Treatment->Western_Blot Invasion_Assay Matrigel Invasion Assay Treatment->Invasion_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Invasion_Assay->Data_Analysis

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of anti-inflammatory, anti-cancer, and neuroprotective activities. Its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, and VEGFR-2, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current literature, including quantitative data and detailed experimental protocols, to facilitate further research and development in this area. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Decursinol Angelate from Angelica gigas Roots: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the extraction, purification, and analysis of decursinol angelate from the roots of Angelica gigas. Additionally, it outlines the key signaling pathways modulated by this promising bioactive compound, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Angelica gigas Nakai, a traditional Korean medicinal herb, is a rich source of pyranocoumarin compounds, notably decursin and its isomer, this compound. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-angiogenic effects.[1][2][3] this compound, in particular, has been the subject of numerous studies aimed at elucidating its therapeutic potential. This document provides a comprehensive overview of established methods for its extraction and analysis, along with a summary of its molecular mechanisms of action.

Extraction of this compound

The efficient extraction of this compound from Angelica gigas roots is a critical first step in its isolation and study. Various methods have been developed, each with its own advantages in terms of yield, purity, and environmental impact. Below are summaries and protocols for the most effective techniques.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data from various studies on the extraction of this compound, providing a clear comparison of different methodologies.

Extraction MethodSolvent/Key ParametersThis compound Yield (mg/g of dry root)Reference
Solvent Extraction 100% Ethanol2.778[4]
50% Ethanol2.547[4]
Distilled Water0.153[4]
Ionic Liquid Extraction (BMIm)BF4, 60°C, 120 min, 1:6.5 solid/liquid ratio17.87[5]
Subcritical-Water Extraction Water, 190°C, 15 min~17.77 (as decursin)[6]
Ultrasound-Assisted Extraction EthanolEnhanced yield, specific quantitative data varies[7]
Experimental Protocols

This protocol describes a standard method for extracting this compound using ethanol.

Materials:

  • Dried and powdered roots of Angelica gigas

  • 100% Ethanol

  • 50% Ethanol (v/v) in distilled water

  • Distilled water

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Angelica gigas root material.

  • Suspend the powder in 100 mL of the desired solvent (100% ethanol, 50% ethanol, or distilled water).

  • Incubate the mixture at room temperature with continuous agitation for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting crude extract in a vacuum oven to a constant weight.

  • Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis.

This protocol utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.

Materials:

  • Dried and powdered roots of Angelica gigas

  • Ethanol (99% or as desired)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 10 g of powdered Angelica gigas root in a flask.

  • Add 100 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to remove the plant material.

  • Concentrate the filtrate using a rotary evaporator.

  • Dry the extract to obtain the final product.

This protocol employs an ionic liquid as a green and efficient solvent for extraction.

Materials:

  • Dried and powdered roots of Angelica gigas

  • 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4)

  • Stirring hotplate

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Combine 1 g of powdered Angelica gigas root with 6.5 mL of (BMIm)BF4 in a reaction vessel.[5]

  • Heat the mixture to 60°C and stir for 120 minutes.[5]

  • After extraction, centrifuge the mixture to pellet the solid residue.

  • Decant the supernatant containing the dissolved this compound.

  • Further processing, such as anti-solvent precipitation or liquid-liquid extraction, can be used to recover the compound from the ionic liquid.

Analysis of this compound

Accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a gradient of water (A) and acetonitrile (B) can be programmed as follows: 0-2 min (25% B), 2-3 min (25-50% B), 3-8 min (50% B), 8-9 min (50-25% B), and 9-10 min (25% B).[8]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 5-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Signaling Pathways Modulated by this compound

This compound has been shown to interact with multiple molecular targets, influencing pathways involved in inflammation, angiogenesis, and cancer progression.[1][2]

  • Anti-Angiogenic Effects: this compound inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[9][10][11] This leads to the downstream inhibition of key kinases such as Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinase (JNK).[9][10]

  • Anti-Inflammatory Effects: The anti-inflammatory properties of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[12][13] This results in the downregulation of pro-inflammatory mediators.

  • Neuroprotective Effects: this compound has demonstrated neuroprotective effects against amyloid-β-induced oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant enzymes.[14][15]

Mandatory Visualizations

Extraction_Workflow Start Angelica gigas Roots Drying Drying & Grinding Start->Drying Extraction Extraction (Solvent, UAE, IL, etc.) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification DA This compound Purification->DA Anti_Angiogenic_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 ERK ERK VEGFR2->ERK JNK JNK VEGFR2->JNK DA This compound DA->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis JNK->Angiogenesis Anti_Inflammatory_Pathway cluster_nucleus Cell Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression DA This compound DA->IKK

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Decursinol Angelate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of decursinol angelate, a bioactive pyranocoumarin found in the roots of Angelica gigas Nakai. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, chromatographic conditions, and method validation. The presented method is suitable for the quality control of raw materials, extracts, and finished products containing this compound.

Introduction

This compound is a significant bioactive compound isolated from the roots of Angelica gigas, a plant widely used in traditional Asian medicine. Along with its structural isomer, decursin, it is one of the most abundant coumarins in this plant.[1] this compound has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] These therapeutic potentials are attributed to its ability to modulate various signaling pathways, including the VEGFR-2, NF-κB, and MAPK pathways.[4][5]

Given its therapeutic promise, the development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex matrices.[6] This application note details a stability-indicating HPLC method, capable of separating this compound from its degradation products, ensuring accurate quantification even in the presence of impurities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC method.

PropertyValueReference
Molecular Formula C₁₉H₂₀O₅[7]
Molecular Weight 328.4 g/mol [7]
XLogP3-AA (logP) 3.7[7]
pKa Not Experimentally Determined
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile

Experimental

Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (88%, analytical grade)

  • Hydrochloric acid (HCl, 1N)

  • Sodium hydroxide (NaOH, 1N)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Angelica gigas root powder (for sample extraction)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 25% B2-3 min: 25-50% B3-8 min: 50% B8-9 min: 50-25% B9-10 min: 25% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Angelica gigas root)
  • Extraction: Accurately weigh 1 g of powdered Angelica gigas root and transfer it to a 50 mL conical tube. Add 20 mL of 70% ethanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

ParameterIntra-day RSD (%)Inter-day RSD (%)
Retention Time < 1.0%< 1.0%
Peak Area < 2.0%< 2.0%
Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample of Angelica gigas extract at three different concentration levels (80%, 100%, and 120%).

Spiked LevelRecovery (%)RSD (%)
80%98.5%1.5%
100%101.2%1.2%
120%99.8%1.8%

Forced Degradation Study (Stability-Indicating Assay)

To demonstrate the stability-indicating nature of the method, a forced degradation study was performed on the this compound standard. The standard solution was subjected to various stress conditions to induce degradation.

Forced Degradation Protocol
  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and keep at room temperature for 30 minutes. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the solid reference standard in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

Results of Forced Degradation Study

The following table summarizes the degradation of this compound under different stress conditions. The HPLC method was able to resolve the this compound peak from all degradation product peaks.

Stress Condition% DegradationObservations
Acidic (1N HCl, 80°C, 2h) ~15%Degradation products observed at different retention times.
Basic (1N NaOH, RT, 30 min) ~25%Significant degradation with multiple degradation peaks.
Oxidative (30% H₂O₂, RT, 2h) ~10%A major degradation product was observed.
Thermal (105°C, 24h) ~5%Minor degradation observed.
Photolytic (UV 254 nm, 24h) ~8%Degradation products were well-separated.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Detection UV Detection (330 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

This compound Signaling Pathways

G cluster_vegfr Angiogenesis Inhibition cluster_nfkb Anti-inflammatory cluster_mapk Anti-inflammatory DA This compound VEGFR2 VEGFR-2 DA->VEGFR2 Inhibits NFkB NF-κB DA->NFkB Inhibits MAPK MAPK DA->MAPK Inhibits ERK_JNK ERK/JNK VEGFR2->ERK_JNK Phosphorylation Angiogenesis Angiogenesis ERK_JNK->Angiogenesis Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Inflammation Inflammation MAPK->Inflammation

References

Application Note: High-Purity Isolation and Purification of Decursinol Angelate from Angelica gigas Nakai

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Decursinol angelate is a major pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, a medicinal herb used extensively in traditional Asian medicine.[1][2] This bioactive molecule, along with its isomer decursin, has garnered significant scientific interest due to its potent therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities.[2][3] Mechanistic studies have revealed that this compound modulates several key cellular signaling pathways, such as the NF-κB, Akt, and β-catenin pathways.[4]

Given its therapeutic potential, the development of efficient and scalable protocols for the isolation and purification of this compound is critical for advancing preclinical and clinical research. This application note provides detailed methodologies for the extraction and high-purity purification of this compound from A. gigas roots, summarizes key quantitative data, and visualizes the experimental workflow and a primary biological mechanism of action.

Experimental Protocols: Isolation of this compound

Two primary methods for the extraction of this compound are presented: a conventional method using ethanol and an advanced method employing an ionic liquid for enhanced efficiency.

Protocol 1: Conventional Ethanol Extraction

This protocol outlines a standard solvent extraction method using ethanol, which is effective for obtaining a crude extract rich in coumarins.

Materials and Equipment:

  • Dried roots of Angelica gigas Nakai

  • Grinder or mill

  • 100% Ethanol (EtOH)[5]

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Methodology:

  • Preparation of Plant Material: Grind the dried roots of A. gigas to a fine powder (e.g., to pass a 40-mesh sieve).[6]

  • Extraction:

    • Add 100% ethanol to the powdered root material at a solid-to-liquid ratio of 1:2 to 1:4 (w/v).[6]

    • Agitate the mixture on a shaker at room temperature for 12 hours to facilitate extraction.[6]

    • For enhanced extraction, ultrasonication can be applied for 10-minute intervals twice during the extraction process.[6]

  • Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.

  • Concentration: Concentrate the ethanol extract using a rotary evaporator at a temperature of approximately 80°C to remove the ethanol and obtain a semi-solid crude extract.[6] This crude extract, containing decursin and this compound, can then be advanced to the purification stage.

Protocol 2: Ionic Liquid-Based Extraction

This protocol utilizes an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF₄), which has been shown to be highly efficient for the selective extraction of decursin and this compound.[1]

Materials and Equipment:

  • Dried, powdered roots of A. gigas (passed through a 50-mesh sieve)[1]

  • Ionic Liquid: [BMIm]BF₄

  • Stirred, temperature-controlled reaction vessel

  • Filtration system

  • Deionized water (for crystallization)

  • Centrifuge

Methodology:

  • Optimized Extraction:

    • Combine the powdered A. gigas root with [BMIm]BF₄ at an optimized solid-to-liquid ratio of 1 g to 6.5 mL.[1]

    • Heat the mixture to 60°C while stirring (e.g., 500 rpm) for 120 minutes.[1]

  • Filtration: Filter the hot mixture to separate the ionic liquid extract.

  • Purification by Crystallization:

    • Induce crystallization by adding deionized water as an anti-solvent to the ionic liquid extract.[1]

    • This "drowning out" process precipitates the dissolved decursin and this compound.

    • Recover the precipitated compounds by centrifugation. The resulting product has a high purity of decursin and this compound (>97%).[1]

Experimental Protocol: High-Purity Purification

Following initial extraction and preliminary purification (like crystallization), recycling High-Performance Liquid Chromatography (HPLC) is employed to achieve high-purity separation of this compound.

Protocol 3: Recycling HPLC Purification

Materials and Equipment:

  • Crude or partially purified extract containing this compound

  • Recycling HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 4.6 mm, 5 µm)[5]

  • HPLC-grade solvents (e.g., methanol, water, acetonitrile)

  • Fraction collector

Methodology:

  • Sample Preparation: Dissolve the extract in a suitable solvent (e.g., 60% ethanol) for injection into the HPLC system.[7]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[5]

    • Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of methanol and water (e.g., 7:3 v/v).[8]

    • Flow Rate: Set a suitable flow rate, for instance, 1.0 mL/min.[5]

    • Detection: Monitor the elution at a wavelength of 329 nm or 230 nm.[5][7]

    • Temperature: Maintain the column temperature at 30°C.[5]

  • Purification: Inject the sample and begin the chromatographic run. The recycling mode allows for repeated passes of the eluent through the column, enhancing the resolution between closely eluting peaks like decursin and this compound.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm purity. Purity levels of 99.40% for this compound have been achieved using this method.[7]

Quantitative Data Summary

The efficiency of extraction and the resulting purity are critical metrics for evaluating these protocols. The following tables summarize quantitative data from cited studies.

Table 1: Comparison of Extraction Methods and Yields for this compound

Extraction Method Solvent/Reagent Yield of this compound Source
Conventional Solvent Distilled Water 153 ppm [5]
Conventional Solvent 50% Ethanol 2,547 ppm [5]
Conventional Solvent 100% Ethanol 2,778 ppm [5]

| Ionic Liquid-Based | [BMIm]BF₄ | 17.87 mg/g (97.12% efficiency) |[1] |

Table 2: Purity and HPLC Analysis Parameters

Parameter Value/Condition Source
Purity after 60% EtOH Extraction >95% [7]
Purity after Recycling HPLC 99.40% [7]
HPLC Column Reversed-phase C18 (250 x 4.6 mm, 5 µm) [5]
Mobile Phase Example Methanol:Water (7:3 v/v) [8]
UV Detection Wavelength 230 nm or 329 nm [5][7]

| Column Temperature | 30°C |[5] |

Visualizations: Workflow and Signaling Pathway

Diagrams are provided to visualize the experimental workflow and a key signaling pathway modulated by this compound.

G cluster_extraction Extraction Methods cluster_purification1 Preliminary Purification raw_material Angelica gigas Roots grinding Grinding / Pulverization raw_material->grinding ethanol_ext Ethanol Extraction grinding->ethanol_ext il_ext Ionic Liquid Extraction grinding->il_ext filtration Filtration ethanol_ext->filtration il_ext->filtration concentration Concentration (Rotary Evaporation) filtration->concentration From Ethanol crystallization Crystallization (Anti-Solvent) filtration->crystallization From Ionic Liquid hplc High-Purity Purification (Recycling HPLC) concentration->hplc crystallization->hplc final_product Pure this compound (>99% Purity) hplc->final_product

Caption: Experimental workflow for isolating and purifying this compound.

G DA This compound NLRP3_Assembly NLRP3 Inflammasome Assembly & Activation DA->NLRP3_Assembly Stimulus Inflammatory Stimulus (e.g., LPS, DSS) ROS ROS Stimulus->ROS TXNIP TXNIP ROS->TXNIP TXNIP->NLRP3_Assembly Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 Inflammation Pyroptosis & Inflammation Casp1->Inflammation

Caption: this compound inhibits the ROS/TXNIP/NLRP3 signaling pathway.

Biological Context: Mechanism of Action

This compound exerts its biological effects by modulating multiple intracellular signaling pathways. A key anti-inflammatory mechanism involves the direct inhibition of the NLRP3 inflammasome.

  • ROS/TXNIP/NLRP3 Pathway: In conditions like inflammatory bowel disease, this compound has been shown to bind directly to the NLRP3 protein.[9] This interaction suppresses the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives inflammatory responses.[9] By inhibiting this pathway, this compound reduces the activation of caspase-1 and subsequent pyroptotic cell death and inflammation.[9]

  • NF-κB and Akt Signaling: this compound can attenuate the NF-κB and Akt signaling pathways.[10] These pathways are crucial for the expression of pro-inflammatory mediators. By inhibiting them, this compound effectively suppresses the production of cytokines like TNF-α and IL-6 in macrophages.[10]

  • β-catenin Signaling: In the context of cellular differentiation, this compound has been found to suppress the adipogenesis (fat cell formation) of human visceral adipose-derived stem cells.[4] It achieves this by activating the β-catenin signaling pathway, which plays an inhibitory role in adipocyte differentiation.[4]

Conclusion The protocols detailed in this application note provide robust and reproducible methods for obtaining high-purity this compound from Angelica gigas Nakai. The use of ionic liquids presents a highly efficient extraction alternative to conventional solvent methods, while recycling HPLC remains the gold standard for achieving the purity required for pharmacological research. Understanding the compound's mechanisms of action, such as the inhibition of the NLRP3 inflammasome, is vital for its continued development as a potential therapeutic agent for a range of diseases.

References

Application Notes and Protocols for In Vivo Animal Models in Decursinol Angelate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decursinol angelate, a prominent pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies are crucial for elucidating its therapeutic potential and safety profile. These application notes provide an overview of established animal models and detailed protocols for investigating the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound, alongside its pharmacokinetic and toxicological properties.

Pharmacokinetics and Metabolism

A fundamental aspect of in vivo research is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Studies in rodents have consistently shown that this compound and its isomer, decursin, are rapidly and extensively converted to their active metabolite, decursinol.[1][2][3][4] The liver is the primary site for this metabolic conversion.[1]

Experimental Protocol: Single Oral Dose Pharmacokinetics in Rats

This protocol is designed to determine the plasma concentration-time profile of this compound and its metabolite decursinol following a single oral administration.

Materials:

  • This compound

  • Vehicle (e.g., ethanol:PEG400:Tween80 mixture or 0.5% carboxymethyl cellulose)[1]

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system[1]

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Prepare a solution or suspension of this compound in the chosen vehicle. Administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of this compound and decursinol using a validated UHPLC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Quantitative Pharmacokinetic Data in Rodents
ParameterThis compound/Decursin AdministrationDecursinol AdministrationAnimal ModelReference
Tmax (h) ~0.5~0.7Rat[1]
AUC (h·ng/mL) 27,03365,012Rat[1]
Oral Bioavailability >45% (as decursinol)-Rat[5]

Note: this compound and decursin are often studied as a mixture (D/DA) as they are co-isolated from Angelica gigas. The data for D/DA administration reflects the measurement of the metabolite decursinol in plasma.

Toxicity Assessment

Acute and subacute toxicity studies are essential to establish the safety profile of this compound.

Experimental Protocol: Acute and Subacute Oral Toxicity in Rats

This protocol, based on OECD guidelines, assesses the potential adverse effects of single and repeated doses of this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Sprague-Dawley rats (male and female)

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight measurement, and blood collection

  • Equipment for hematological and serum biochemical analysis

  • Materials for histopathological examination

Procedure: Acute Toxicity Study:

  • Administer a single high dose of this compound (e.g., 2000 mg/kg body weight) and a lower dose (e.g., 200 mg/kg) via oral gavage to groups of male and female rats.[6][7] A control group receives the vehicle only.

  • Observe the animals for clinical signs of toxicity and mortality for 14 days.[6][7]

  • Record body weight changes.

  • At the end of the observation period, perform a gross necropsy.

Subacute Toxicity Study:

  • Administer daily oral doses of this compound (e.g., 2 and 20 mg/kg body weight) to groups of rats for 30 consecutive days.[6][7] A control group receives the vehicle.

  • Monitor and record clinical signs, body weight, and food consumption throughout the study.

  • At the end of the treatment period, collect blood for hematology and serum biochemistry analysis.

  • Conduct urinalysis.

  • Perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.[6][7]

Summary of Toxicity Findings
Study TypeAnimal ModelDosesKey FindingsReference
Acute Oral Toxicity Sprague-Dawley Rats200 and 2000 mg/kgLD50 > 2000 mg/kg. No toxic symptoms observed.[6][7]
Subacute Oral Toxicity (30 days) Sprague-Dawley Rats2 and 20 mg/kg/dayNo significant changes in body weight, food intake, hematology, biochemistry, or organ histopathology.[6][7]

Anti-Cancer Activity

This compound and its metabolite have demonstrated significant anti-tumor and anti-angiogenic effects in various cancer models.

Experimental Protocol: Human Prostate Cancer Xenograft Model in Mice

This protocol describes the evaluation of the anti-tumor efficacy of this compound in an in vivo xenograft model.

Materials:

  • Human prostate cancer cells (e.g., LNCaP/AR-Luc)[3][4]

  • Immunocompromised mice (e.g., SCID-NSG)[3][4]

  • Matrigel

  • This compound (or its metabolite decursinol)

  • Vehicle for administration

  • Calipers for tumor measurement

  • Anesthesia for imaging and euthanasia

Procedure:

  • Cell Culture: Culture the cancer cells under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (or decursinol) or vehicle via the desired route (e.g., oral gavage) at a specified dose and frequency.

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

  • Metastasis Assessment (optional): If using a metastatic cell line, monitor for metastasis using techniques like bioluminescence imaging.

  • Endpoint: At the end of the study (based on tumor size limits or study duration), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Quantitative Anti-Cancer Efficacy Data
Cancer ModelAnimal ModelTreatmentDoseOutcomeReference
Prostate Cancer Xenograft (LNCaP/AR-Luc) SCID-NSG MiceDecursinol4.5 mg/mouse75% decrease in tumor growth and reduced lung metastasis.[3][4]
Melanoma (B16F10) Nude MiceThis compound100 mg/kg (oral)Significant tumor shrinkage.[8]
Lewis Lung Carcinoma Mouse ModelDecursin14 daysSignificantly decreased microvessel density in tumors.[9]
Sarcoma-180 ICR MiceThis compound & Decursin50 and 100 mg/kg (i.p.) for 9 daysSignificant increase in life span and decrease in tumor weight and volume.[10]

Signaling Pathway: Anti-Angiogenic Effect of this compound

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ERK ERK VEGFR2->ERK Activates JNK JNK VEGFR2->JNK Activates Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis JNK->Angiogenesis DA This compound DA->VEGFR2 Inhibits Phosphorylation

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 phosphorylation.

Anti-Inflammatory Activity

This compound has shown potent anti-inflammatory effects in various preclinical models.

Experimental Protocol: DSS-Induced Colitis in Mice

This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.

Materials:

  • Dextran sodium sulfate (DSS)

  • C57BL/6 mice

  • This compound

  • Vehicle for administration

  • Equipment for monitoring body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI)

  • Materials for histological analysis of the colon

Procedure:

  • Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 7 days).

  • Treatment: Administer this compound or vehicle orally to the mice daily, starting from the induction of colitis. Doses of 10, 20, and 40 mg/kg have been shown to be effective.[11]

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the DAI.

  • Endpoint: At the end of the study, euthanize the mice and collect the colons.

  • Analysis: Measure the colon length. Process a segment of the colon for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation. Analyze colon tissue or serum for inflammatory markers (e.g., IL-6, TNF-α, COX-2).[11]

Quantitative Anti-Inflammatory Efficacy Data
Inflammation ModelAnimal ModelTreatmentDoseOutcomeReference
DSS-Induced Colitis MiceThis compound-Attenuated colitis severity, reduced Th17 cells and neutrophils in colon tissue.[12]
DSS-Induced Colitis MiceThis compound-rich Extract10, 20, 40 mg/kgAlleviated weight loss, decreased DAI scores, reduced colon shortening, inhibited IL-6 and TNF-α production.[11]
TPA-Induced Ear Edema MiceThis compound (topical)-Significantly reduced production of NF-κB and COX-2 induced pro-inflammatory cytokines.[13]
MRSA-Induced Sepsis MiceThis compound-Modulated inflammatory responses of macrophages.[14]

Signaling Pathway: Modulation of Th17 Cell Differentiation

G Naive_T_Cell Naive CD4+ T Cell RORgt RORγt Naive_T_Cell->RORgt Induces TGFb_IL6 TGF-β + IL-6 TGFb_IL6->Naive_T_Cell Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation DA This compound DA->RORgt Reduces mRNA Expression

Caption: this compound suppresses Th17 cell differentiation.

Neuroprotective Effects

The neuroprotective potential of this compound and its derivatives has been investigated in models of cerebral ischemia.

Experimental Protocol: Transient Focal Cerebral Ischemia in Rats

This model, often induced by middle cerebral artery occlusion (MCAO), is used to study the neuroprotective effects of compounds in stroke.

Materials:

  • Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Nylon monofilament for occlusion

  • This compound or its derivatives (e.g., aspirin-decursinol adduct)[15][16]

  • Equipment for monitoring physiological parameters

  • Materials for neurological deficit scoring

  • Materials for histological analysis (e.g., TTC staining for infarct volume)

Procedure:

  • Pre-treatment: Administer the test compound or vehicle at a specific time before inducing ischemia.

  • Induction of Ischemia (MCAO): Anesthetize the rat and surgically expose the middle cerebral artery. Induce focal ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the MCA.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Neurological Assessment: At specific time points after reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals, remove the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Further Analysis: Perform additional analyses such as immunohistochemistry to assess gliosis and neuronal death.[15][16]

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Phase acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline randomization Randomization into Groups baseline->randomization induction Disease Induction (e.g., Tumor Implant, DSS, MCAO) randomization->induction treatment Administer this compound or Vehicle induction->treatment monitoring Monitor Clinical Signs & Tumor Growth treatment->monitoring endpoint Endpoint & Euthanasia monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Decursinol Angelate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decursinol angelate (DA) is a bioactive pyranocoumarin compound predominantly isolated from the roots of the plant Angelica gigas Nakai.[1][2][3] It has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties.[1][4] DA has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[2][5][6] Its mechanisms of action often involve the modulation of key cellular signaling pathways, making it a promising candidate for further investigation in drug development.[7][8]

These application notes provide a summary of effective dosages of this compound across different cell lines and detailed protocols for fundamental cell culture-based assays to evaluate its biological effects.

Quantitative Data: this compound Dosage and Effects

The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. The following table summarizes dosages and their observed effects from various studies.

Cell LineCancer TypeConcentration Range (µM)Incubation TimeObserved EffectsReference
HCT-116MDR Multidrug-Resistant Colorectal Cancer50 - 75 µM36 hoursDownregulation of GDH1, MDR1, and ABCB5; induction of intrinsic apoptosis.[1]
B16F10 Murine Melanoma25 - 75 µM24 hoursInhibition of cell proliferation, G0/G1 cell cycle arrest, induction of apoptosis, inhibition of autophagosome formation.[2]
A375.SM Human Melanoma75 - 100 µM24 hoursReduced cell viability; increased Bax expression and decreased Bcl-2.[2]
HepG2 Liver Cancer75 - 100 µM24 hoursReduced cell viability (58.5% at 75 µM, 44% at 100 µM).[2]
MCF-7 Breast Cancer (Estrogen-dependent)10 - 50 µM24 hoursGrowth inhibition, G1 cell cycle arrest, induction of caspase-mediated apoptosis.[5][6][8]
MDA-MB-231 Breast Cancer (Estrogen-independent)25 - 100 µMNot SpecifiedInduction of G1 and G2 cell cycle arrests and apoptosis.[5]
PC-3 Prostate Cancer5 - 100 µM (IC50: 13.63 µM)72 hoursDose-dependent decrease in cell viability; significant increase in apoptosis.[3][9]
HL-60 Human LeukemiaNot SpecifiedNot SpecifiedReverses PGE2-induced survival effects and restores menadione-induced apoptosis.[10]
HUVECs Human Umbilical Vein Endothelial CellsNot Specified2 hours (pretreatment)Inhibition of VEGF-induced phosphorylation of VEGFR-2 and downstream signaling (ERK, JNK).[11]

Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.[12]

Materials:

  • 96-well cell culture plates

  • This compound (DA) stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, or pure DMSO)[13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DA. Include a vehicle control (medium with the same concentration of DMSO used for the highest DA dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 36, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound (DA)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • PBS (ice-cold)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DA for the desired time (e.g., 36 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.[1][11]

Materials:

  • Cell culture dishes (e.g., 60 mm)

  • This compound (DA)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x or 4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST)

  • Primary antibodies (e.g., against p-VEGFR-2, VEGFR-2, p-ERK, ERK, Bax, Bcl-2, Caspase-3, α-Tubulin)[11][16]

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., X-ray film or digital imager)

Procedure:

  • Cell Lysis: After treating cells with DA for the specified time, wash them with ice-cold PBS and add ice-cold RIPA buffer.[17][18] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[18][19]

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 15-20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17][18]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[19]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17][19]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[18][20] Use a loading control like α-tubulin or GAPDH to normalize protein levels.[11]

Diagrams of Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select Cell Line) da_prep 2. Prepare DA Stock (e.g., in DMSO) treatment 3. Cell Treatment (Dose-Response & Time-Course) da_prep->treatment viability 4a. Cell Viability (MTT / XTT Assay) treatment->viability apoptosis 4b. Apoptosis (Annexin V / PI) treatment->apoptosis western 4c. Protein Analysis (Western Blot) treatment->western data 5. Data Interpretation (IC50, Apoptosis Rate, Protein Expression) viability->data apoptosis->data western->data

Caption: General workflow for studying this compound effects.

This compound has been shown to inhibit angiogenesis by suppressing the VEGF-induced VEGFR-2 signaling pathway in endothelial cells.[11]

G DA This compound pVEGFR2 p-VEGFR-2 DA->pVEGFR2 Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->pVEGFR2 Phosphorylation ERK ERK pVEGFR2->ERK JNK JNK pVEGFR2->JNK pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK Angiogenesis Angiogenesis (Proliferation, Migration) pERK->Angiogenesis pJNK->Angiogenesis

Caption: DA inhibits VEGFR-2 phosphorylation and downstream signaling.

This compound can suppress inflammatory responses and promote apoptosis by inhibiting the NF-κB signaling pathway.[7][8][10]

G DA This compound IKK IKK DA->IKK Inhibits Stimulus Pro-inflammatory Stimulus (e.g., PGE₂) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50 IκBα NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: DA inhibits NF-κB activation by blocking IKK activity.

In many cancer cells, this compound triggers apoptosis through the mitochondrial (intrinsic) pathway.[1][2][16]

G DA This compound Bcl2 Bcl-2 (Anti-apoptotic) DA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeability CytoC Cytochrome C Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: DA induces intrinsic apoptosis via Bcl-2/Bax modulation.

References

Application Notes and Protocols for the Synthesis of Decursinol Angelate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of decursinol angelate and its derivatives. The protocols are based on established semi-synthetic routes starting from decursinol, a natural product readily available from the roots of Angelica gigas. The information compiled herein is intended to facilitate the exploration of structure-activity relationships and the development of novel therapeutic agents based on the pyranocoumarin scaffold.

Introduction

This compound is a prominent pyranocoumarin found in the roots of Angelica gigas Nakai, a plant with a long history in traditional Korean medicine.[1] this compound and its structural isomer, decursin, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The synthesis of derivatives of these compounds is a key strategy for optimizing their therapeutic potential, improving pharmacokinetic profiles, and elucidating their mechanisms of action.

The primary approach for synthesizing this compound derivatives is the semi-synthesis from (+)-decursinol, which can be efficiently isolated from Angelica gigas or prepared by hydrolysis of the natural mixture of decursin and this compound.[1] Two principal methods for the esterification of the hydroxyl group of decursinol are highlighted in these notes: the use of acyl chlorides and carbodiimide-mediated coupling reactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and a related derivative. The data highlights the efficiency of the acyl chloride method for this particular transformation.

Derivative NameStarting MaterialAcylating AgentCoupling MethodYield (%)Purity (%)Reference
This compound(+)-DecursinolAngeloyl ChlorideAcyl Chloride82>95 (assumed from context)KR20200112352A[2]
Decursin(+)-Decursinol3,3-Dimethylacryloyl ChlorideAcyl Chloride77>95 (assumed from context)KR20200112352A[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Method

This protocol is adapted from a patented procedure and offers a high-yield synthesis of this compound from (+)-decursinol.[2]

Materials:

  • (+)-Decursinol

  • Angeloyl Chloride

  • N,N-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen (N₂) gas

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (+)-decursinol and a catalytic amount of N,N-(dimethylamino)pyridine in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add angeloyl chloride dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[2][3]

Protocol 2: General Procedure for the Synthesis of this compound Derivatives via EDC Coupling

This protocol provides a general method for the synthesis of various this compound derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[4] This method is versatile and can be applied to a wide range of carboxylic acids.

Materials:

  • (+)-Decursinol

  • Carboxylic acid of interest (e.g., angelic acid, or other substituted acrylic acids)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (+)-decursinol, the desired carboxylic acid (typically 1.1-1.5 equivalents), and a catalytic amount of DMAP in an anhydrous solvent.

  • Addition of EDC: To the stirred solution, add EDC (typically 1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with the reaction solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system to yield the desired this compound derivative.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their modulation of key cellular signaling pathways. Below are diagrams representing some of the commonly affected pathways and a general workflow for the synthesis and purification of these compounds.

Synthesis_Workflow cluster_synthesis Synthesis Decursinol (+)-Decursinol Reaction Esterification Reaction Decursinol->Reaction Acyl_Chloride Acyl Chloride (e.g., Angeloyl Chloride) Acyl_Chloride->Reaction EDC_Coupling Carboxylic Acid + EDC/DMAP EDC_Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Derivative This compound Derivative Purification->Derivative PI3K_Akt_Signaling DA This compound Derivatives PI3K PI3K DA->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival MAPK_ERK_Signaling DA This compound Derivatives Ras Ras DA->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

References

Application Notes and Protocols for the Quantification of Decursinol Angelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of decursinol angelate in various biological matrices. The protocols are intended for researchers in pharmacology, pharmacokinetics, and drug development who are investigating the therapeutic potential of this natural compound.

Introduction

This compound, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.[1] Accurate quantification of this compound in biological samples is crucial for preclinical and clinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to establish a clear dose-response relationship. This document outlines validated analytical methods for the precise and reliable quantification of this compound.

Section 1: Analytical Methodologies

The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). UHPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for samples with low concentrations of the analyte, such as in pharmacokinetic studies.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where the concentration is expected to be relatively high, such as in herbal extracts or in some in vivo studies with high dosage. A notable challenge with HPLC-UV is the potential for co-elution with its isomer, decursin, which may require careful chromatographic optimization to ensure accurate quantification.[2]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For bioanalytical applications requiring high sensitivity, such as the analysis of plasma or tissue samples in pharmacokinetic studies, UHPLC-MS/MS is the method of choice. This technique provides excellent selectivity by using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound.[3]

Section 2: Experimental Protocols

Sample Preparation

This protocol is adapted from methodologies used for the analysis of this compound in mouse plasma and tumor tissues.[1][4]

Materials:

  • Ethyl acetate

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of plasma or tumor homogenate, add 500 µL of ethyl acetate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

This is a simpler and faster method suitable for high-throughput analysis, particularly for UHPLC-MS/MS.[2]

Materials:

  • Acetonitrile or Methanol

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of human plasma, add 300 µL of cold acetonitrile or methanol.

  • Vortex for 3 minutes to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex and inject into the UHPLC-MS/MS system.

Chromatographic Conditions
  • Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C[5]

  • UV Detection: 230 nm[5]

  • Injection Volume: 20 µL

To achieve separation from its isomer, decursin, a dual-column setup has been reported to be effective.[2][3]

  • Columns: Kinetex® C18 column (e.g., 100 x 3.1 mm, 2.6 µm) connected in series with a Capcell core C18 column (e.g., 50 x 2.1 mm, 2.7 µm)[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 5 µL[2]

Mass Spectrometry Conditions (for UHPLC-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion Transition: m/z 328.9 → 228.9[3]

Section 3: Data Presentation

The following tables summarize the quantitative data from various validated methods for this compound quantification.

Table 1: HPLC-UV Method Performance

ParameterMatrixValueReference
Lower Limit of Quantitation (LLOQ)Mouse Plasma~0.25 µg/mL (for decursin/DA mixture)[4]
Extraction EfficiencyMouse Plasma & Tumor Homogenate82-95%[4]

Table 2: UHPLC-MS/MS Method Performance

ParameterMatrixValueReference
Lower Limit of Quantitation (LLOQ)Human Plasma0.05 ng/mL[2]
Linearity RangeHuman Plasma0.05–50 ng/mL[2]
Intra-day Precision (CV%)Human Plasma< 8.89%[2]
Inter-day Precision (CV%)Human Plasma< 5.86%[2]
Intra-day Accuracy (%)Human Plasma97.36% - 103.74%[2]
Inter-day Accuracy (%)Human Plasma97.36% - 103.74%[2]
Recovery (%)Human Plasma89.1 ± 8.1%[2]
Matrix Effect (%)Human Plasma92.6 ± 5.2%[2]

Section 4: Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for this compound quantification and its known signaling pathways.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Biological_Matrix Biological Matrix (Plasma, Tissue Homogenate) Extraction Extraction (LLE or PP) Biological_Matrix->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography UHPLC/HPLC Separation (C18 Column) Reconstitution->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis G cluster_pathway Anti-Inflammatory Signaling Pathway DA This compound MAPK MAPK (ERK, p38) DA->MAPK Inhibition NFkB NF-κB DA->NFkB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines G cluster_pathway Anti-Angiogenic Signaling Pathway DA This compound VEGFR2 VEGFR-2 DA->VEGFR2 Inhibition of Phosphorylation VEGF VEGF VEGF->VEGFR2 ERK ERK VEGFR2->ERK JNK JNK VEGFR2->JNK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis JNK->Angiogenesis

References

Application Notes and Protocols: Decursinol Angelate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Despite its therapeutic potential, the clinical translation of this compound is often hampered by its poor water solubility, leading to low bioavailability.[2] Drug delivery systems, such as nanoparticles and liposomes, offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.

These application notes provide a comprehensive overview of the formulation, characterization, and in vitro evaluation of this compound-loaded drug delivery systems. Detailed protocols for the preparation of solid lipid nanoparticles (SLNs) and liposomes are presented, along with methods for their characterization and the assessment of in vitro drug release. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its therapeutic effects.

Quantitative Data

Pharmacokinetic Parameters of this compound and its Metabolite Decursinol

This compound is rapidly and extensively converted to its active metabolite, decursinol, in vivo.[2] Understanding the pharmacokinetic profiles of both compounds is crucial for the rational design of drug delivery systems.

Compound Administration Dose Tmax (h) Cmax (µg/mL) AUC (h·µg/mL) Reference
This compound/DecursinOral gavage (mice)~240 mg/kg-0.54-[3]
Decursinol (from DA/D)Oral gavage (mice)~240 mg/kg-14.9-[3]
This compound/DecursinIntraperitoneal (mice)~240 mg/kg-11.2-[3]
Decursinol (from DA/D)Intraperitoneal (mice)~240 mg/kg-79.7-[3]
DecursinolOral gavage (rats)Equimolar to DA~0.7-65.012[2]
This compound/DecursinOral gavage (rats)Equimolar to Decursinol~0.5-27.033[2]

Note: DA/D refers to a mixture of this compound and its isomer, decursin.

In Vitro Permeability of this compound

The intestinal and blood-brain barrier permeability of this compound has been evaluated using in vitro cell models.

Cell Model Parameter Value (x 10⁻⁶ cm/sec) Reference
Caco-2 (Intestinal)Apparent Permeability (Papp)9.0 - 12.0[4]
MDR-MDCK (Blood-Brain Barrier)Apparent Permeability (Papp)7.2 - 11.7[4]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the hot homogenization and ultrasonication method, suitable for hydrophobic drugs like this compound.

Materials:

  • This compound

  • Glyceryl monostearate (or other suitable solid lipid)

  • Poloxamer 188 (or other suitable surfactant)

  • Purified water

  • Organic solvent (e.g., acetone, optional for drug dissolution)

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of Lipid Phase: Weigh the desired amount of glyceryl monostearate and this compound. Heat the lipid to 5-10°C above its melting point in a beaker placed in a water bath until a clear, molten lipid phase is obtained. Dissolve the this compound in the molten lipid. If necessary, a small amount of a suitable organic solvent can be used to aid dissolution, which will be evaporated later.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer. After complete addition, homogenize the mixture using a high-shear homogenizer at a suitable speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the pre-emulsion to probe sonication at a specific power output for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range. The sonication process should be carried out in an ice bath to prevent overheating.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification (Optional): To remove any unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Soy phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or extruder

  • Standard laboratory glassware

Protocol:

  • Formation of Lipid Film: Dissolve the desired amounts of soy phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). A thin, uniform lipid film will form on the inner wall of the flask.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. Hydrate the film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication in an ice bath or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Separate the liposomes from the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

Characterization of Nanoparticles and Liposomes

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle or liposome suspension with purified water or a suitable buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

3.3.2. Encapsulation Efficiency (EE%)

  • Method: Indirect method using High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Separate the unencapsulated ("free") drug from the nanoparticle or liposome suspension. This can be achieved by ultracentrifugation, where the formulation is pelleted, and the supernatant containing the free drug is collected.

    • Quantify the amount of free this compound in the supernatant using a validated HPLC method.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100

In Vitro Drug Release Study
  • Method: Dialysis Bag Method

  • Protocol:

    • Accurately measure a specific volume of the this compound-loaded nanoparticle or liposome suspension and place it inside a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween 80 to maintain sink conditions).

    • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the amount of this compound in the collected samples using a validated HPLC method.

    • Plot the cumulative percentage of drug released versus time.

Signaling Pathway Diagrams

This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Inhibition of NF-κB Signaling Pathway by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ub-Proteasome Ubiquitin-Proteasome System IκBα->Ub-Proteasome Degradation NF-κB NF-κB NF-κB->IκBα Bound to NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation DA This compound Gene Transcription Pro-inflammatory Gene Transcription NF-κB_nuc->Gene Transcription Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of PI3K/Akt/mTOR Signaling Pathway by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTOR->Proliferation DA This compound DA->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Inhibition of VEGFR-2 Signaling Pathway by this compound

G cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF VEGFR-2 VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Ras Ras VEGFR-2->Ras Activates Migration Migration PLCγ->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival DA This compound

Caption: this compound inhibits the VEGFR-2 signaling pathway.

Conclusion

The development of effective drug delivery systems for this compound is a promising strategy to enhance its therapeutic efficacy. The protocols and data presented in these application notes provide a foundational framework for researchers to formulate and evaluate nanoparticle and liposome-based delivery systems for this potent natural compound. The elucidation of its inhibitory effects on key signaling pathways further underscores its potential as a multi-targeted therapeutic agent. Further research and optimization of these delivery systems will be crucial for advancing this compound towards clinical applications.

References

Application Notes and Protocols: Decursinol Angelate in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate (DA) is a pyranocoumarin compound isolated from the roots of the plant Angelica gigas Nakai, a perennial herb used in traditional Asian medicine.[1][2] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating efficacy across a variety of cancer types through multiple mechanisms of action. These include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways involved in tumorigenesis.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach:

  • Induction of Apoptosis: DA has been shown to induce programmed cell death in various cancer cell lines. This is achieved through both intrinsic and extrinsic apoptosis pathways, involving the activation of caspases and regulation of apoptosis-related proteins like Bcl-2 and Bax.[2][4][5][7] In multidrug-resistant colorectal cancer cells, DA induces intrinsic apoptosis.[7]

  • Inhibition of Angiogenesis: DA inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis, a critical process for tumor growth and metastasis.[8][9][10] It suppresses the proliferation, migration, and tube formation of endothelial cells by inhibiting the VEGFR-2 signaling pathway.[8][9]

  • Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, in melanoma cells, it causes cell cycle arrest at the G0/G1 phase.[2][11]

  • Modulation of Signaling Pathways: this compound has been found to modulate several key signaling pathways that are often dysregulated in cancer:

    • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by DA contributes to the compound's anti-cancer effects.[3][6]

    • MAPK/ERK Pathway: DA has been shown to downregulate the phosphorylation of ERK, a key component of this pathway involved in cell proliferation and invasion.[12]

    • NF-κB Pathway: This pathway is involved in inflammation and cell survival. DA can inhibit the activation of NF-κB, contributing to its anti-inflammatory and anti-cancer properties.[13]

  • Inhibition of Metastasis: DA can suppress the invasion and metastasis of cancer cells by reducing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[3][12]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayEndpointResultReference
PC-3Prostate CancerCCK-8IC5013.63 µM[14]
HCT-116MDRMultidrug-Resistant Colorectal CancerCell ViabilityCytotoxicityDose-dependent decrease in viability (25-100 µM)[7]
MCF-7Breast CancerCell GrowthInhibitionConcentration-dependent decrease in cell number (20-100 µM)[15]
B16F10MelanomaCell ProliferationGrowth InhibitionDose-dependent growth inhibition[2][11]
HUVECEndothelial CellsTube FormationInhibitionSignificant inhibition of VEGF-induced tube formation[8][9]
CT-26Colon CarcinomaCell InvasionInhibitionInhibition of invasion[12]
In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatmentEndpointResultReference
Mice with Sarcoma-180Sarcoma50 and 100 mg/kg i.p. for 9 daysTumor weight and volumeSignificant decrease[11]
Lewis Lung Cancer Mice ModelLung Cancer4 mg/kg/day subcutaneousTumor growth and microvessel densitySignificant reduction[1]
B16F10 Xenograft MiceMelanomaNot specifiedTumor shrinkageSimilar findings to in vitro studies[2][11]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (DA) stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of DA in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the DA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of DA that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound (DA)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DA for a predetermined time (e.g., 24 or 48 hours) as described in the cell viability assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic cells.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression of specific proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 cluster_1 Signaling Pathways cluster_2 Cellular Processes DA This compound VEGFR2 VEGFR-2 DA->VEGFR2 Inhibits PI3K PI3K DA->PI3K Inhibits ERK ERK DA->ERK Inhibits JNK JNK DA->JNK Inhibits NFkB NF-κB DA->NFkB Inhibits Apoptosis Apoptosis DA->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Metastasis Metastasis JNK->Metastasis NFkB->Survival Survival->Proliferation Angiogenesis->Proliferation Metastasis->Survival Apoptosis->Proliferation Inhibits

Caption: this compound's multi-target mechanism of action in cancer.

G cluster_0 Experimental Workflow: In Vitro Analysis A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT/CCK-8) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot Analysis (Protein Expression) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: General workflow for in vitro evaluation of this compound.

G cluster_0 VEGF Signaling Pathway Inhibition by this compound VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation ERK ERK pVEGFR2->ERK pERK p-ERK ERK->pERK Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pERK->Angiogenesis DA This compound DA->pVEGFR2 Inhibits

Caption: Inhibition of the VEGF signaling pathway by this compound.

References

Decursinol Angelate: A Promising Therapeutic Agent for Cancer and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Decursinol angelate (DA) is a bioactive pyranocoumarin compound isolated from the roots of the traditional medicinal herb Angelica gigas Nakai.[1][2] Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant anti-tumor, anti-inflammatory, and anti-angiogenic properties.[3][4][5] These effects are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the therapeutic potential of this compound.

Therapeutic Applications

This compound has shown therapeutic promise in a variety of disease models, primarily in oncology and inflammatory conditions.

1. Oncology:

This compound has demonstrated efficacy against a range of cancer cell lines, including prostate, breast, melanoma, and leukemia.[3][6][7] Its anti-cancer activity is mediated through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation: DA has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For instance, it can cause G0/G1 phase arrest in murine melanoma cells.[8]

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3][7]

  • Anti-Angiogenic Effects: By suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, DA can inhibit the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[5][9]

  • Modulation of Key Signaling Pathways: DA has been found to inhibit pro-survival signaling pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer.[4][10]

2. Inflammatory Diseases:

The anti-inflammatory properties of this compound make it a potential candidate for treating various inflammatory conditions.[3] Its mechanisms of action include:

  • Suppression of Pro-inflammatory Mediators: DA can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[10]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, and DA has been shown to attenuate its activation.[10]

  • Modulation of Akt Signaling: The Akt signaling pathway is also involved in inflammatory responses, and its inhibition by DA contributes to the compound's anti-inflammatory effects.[10]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeAssayEndpointResultReference
PC-3Prostate CancerCCK-8 AssayIC5013.63 µM[1]
B16F10Murine MelanomaCell Viability Assay% Viability49% at 75 µM, 31% at 100 µM[8]
HepG2Liver CancerCell Viability Assay% Viability58.5% at 75 µM, 44% at 100 µM[8]
HCT-116Colon CancerCell Viability Assay% Viability60% at 75 µM, 47.5% at 100 µM[8]
A375.SMHuman MelanomaCell Viability Assay% Viability57.4% at 75 µM, 37.29% at 100 µM[8]
Table 2: Pharmacokinetic Parameters of this compound and its Metabolite, Decursinol
SpeciesCompoundDose & RouteCmaxTmaxt1/2AUC (0-48h)Reference
HumanThis compound1.0 ± 0.2 mg/kg, Oral48.1 nmol/L2.4 h19.3 h335 h∙nmol/L[10]
HumanDecursinol1.6 ± 0.3 mg/kg (as Decursin), Oral2,480 nmol/L3.3 h7.4 h27,579 h∙nmol/L[10]
RatDecursinol20 mg/kg, Oral-0.4-0.9 h->45% Bioavailability[3]
MouseThis compound~240 mg/kg, Oral0.54 µg/mL---[11]
MouseDecursinol~240 mg/kg, Oral14.9 µg/mL---[11]
MouseThis compound~240 mg/kg, IP11.2 µg/mL---[11]
MouseDecursinol~240 mg/kg, IP79.7 µg/mL---[11]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to determine the IC50 of this compound in PC-3 prostate cancer cells.[1]

Materials:

  • PC-3 human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (DA) stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 5 µM to 100 µM.[1] The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Incubation with DA: After 24 hours of initial incubation, replace the medium with 100 µL of medium containing the different concentrations of DA. Include a vehicle control group (medium with DMSO) and a blank group (medium only). Incubate for 72 hours.[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol provides a general framework for assessing the effect of this compound on protein expression in key signaling pathways. Specific antibody dilutions and incubation times may need to be optimized.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Tumor Xenograft Model

This protocol is a general guide for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific details such as cell number and dosing regimen may vary based on the cancer model.

Materials:

  • Cancer cells (e.g., Sarcoma-180)[2]

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound

  • Vehicle for administration (e.g., corn oil, PBS with DMSO)

  • Calipers for tumor measurement

Procedure:

  • Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 50 or 100 mg/kg, intraperitoneally) and the vehicle control daily for a specified period (e.g., 9 days).[2]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK JNK JNK VEGFR2->JNK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Proliferation Proliferation ERK->Proliferation Survival Survival JNK->Survival Inflammation Inflammation NFκB_nuc->Inflammation Promotes DA This compound DA->VEGFR2 DA->PI3K DA->Akt DA->NFκB DA->ERK DA->JNK

Caption: this compound's inhibitory effects on key signaling pathways.

General Experimental Workflow for Evaluating this compound

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation A Cell Viability Assays (e.g., CCK-8, MTT) I Determine IC50, Efficacy A->I B Apoptosis Assays (e.g., Annexin V/PI) J Elucidate Mechanism of Action B->J C Cell Cycle Analysis C->J D Western Blot (Signaling Pathways) D->J E Angiogenesis Assays (Tube Formation) E->J F Tumor Xenograft Models F->I G Pharmacokinetic Analysis G->I H Toxicity Studies H->I I->J

References

Troubleshooting & Optimization

improving the solubility of decursinol angelate for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decursinol angelate. The focus is on overcoming its poor water solubility to improve its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound for in vivo studies?

A1: The primary challenge with this compound is its low aqueous solubility, which significantly limits its oral bioavailability and therapeutic efficacy.[1][2][3] This poor solubility can lead to variable and insufficient absorption from the gastrointestinal tract, making it difficult to achieve desired therapeutic concentrations in vivo.[2][4]

Q2: What are the most effective methods to improve the solubility and bioavailability of this compound?

A2: Several formulation strategies have proven effective in enhancing the solubility and bioavailability of this compound. These include:

  • Hot-Melt Extrusion (HME): This technique involves creating a solid dispersion of the drug with a polymeric carrier, which can significantly increase its aqueous solubility and bioavailability.[1][2]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, thereby improving solubility and absorption.[3] Nanocomposites of Angelica gigas Nakai (AGN) extract, where this compound is a major component, have shown enhanced anticancer activity due to improved solubility.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations can solubilize this compound and facilitate its absorption.[5][6]

  • Use of Polymeric Excipients and Surfactants: Incorporating excipients such as hydrophilic polymers (e.g., copovidone, HPMC-AS) and surfactants can improve the wettability and dissolution of this compound.[7][8]

Q3: Are there any commercially available excipients that are particularly useful for this compound?

A3: While specific studies on every commercial excipient with this compound are not available, general-purpose excipients for poorly soluble drugs are a good starting point. Polymeric excipients like copovidone (e.g., Kollidon® VA64) and hypromellose acetate succinate (HPMC-AS) are commonly used in solid dispersions to enhance solubility.[8] Surfactants such as polysorbates (e.g., Tween® 80) and polyethylene glycols (PEGs) can also be used to improve wetting and solubilization.[9][10] Newer excipients like Apinovex™ and Apisolex™ polymers are designed for amorphous solid dispersions and parenteral formulations, respectively, and could be considered for this compound.[11][12]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Animal Studies

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

Solutions:

  • Formulation Adjustment:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymeric carrier using techniques like hot-melt extrusion or spray drying.

    • Particle Size Reduction: Micronize or nano-size the this compound powder to increase its surface area.

    • Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).

  • Vehicle Optimization:

    • A study has shown that a vehicle based on ethanol-PEG400-Tween80 resulted in better bioavailability compared to carboxyl methyl cellulose.[9] Experiment with different GRAS (Generally Recognized as Safe) solvents and surfactants to find an optimal vehicle for your in vivo model.

Issue 2: Difficulty in Preparing a Homogeneous Dosing Solution

Possible Cause: this compound precipitating out of the vehicle.

Solutions:

  • Co-solvents: Use a system of co-solvents. This compound has a solubility of about 6.6 mg/mL in 60% ethanol.[13] Start by dissolving it in a small amount of a strong organic solvent like ethanol or DMSO, and then dilute it with an aqueous vehicle containing a surfactant like Tween 80 or Cremophor EL.

  • pH Adjustment: this compound is more stable in acidic conditions and can degrade in alkaline conditions.[13] Maintaining a slightly acidic pH (around 3.5) in the final formulation might help improve its stability.[13]

  • Sonication: Use sonication to aid in the dissolution and create a more uniform dispersion.

Data Presentation

Table 1: Enhancement of this compound Solubility and Bioavailability using Hot-Melt Extrusion (HME)

FormulationKey ExcipientsIncrease in Aqueous this compound ContentRelative Oral Bioavailability of Decursinol (metabolite)Reference
HME-AGN (F2)Not specified~13 timesNot reported[1]
HME-processed AGN/Soluplus®Soluplus®Not reported8.75 times higher than ethanol extract[2]

AGN: Angelica gigas Nakai extract

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using Hot-Melt Extrusion (HME)

Objective: To increase the aqueous solubility of this compound by creating a solid dispersion with a polymer.

Materials:

  • This compound

  • Polymeric carrier (e.g., Soluplus®, Kollidon® VA64)

  • Hot-melt extruder with a twin-screw system

  • Milling equipment

Methodology:

  • Premixing: Physically mix this compound and the chosen polymer in a defined ratio (e.g., 1:3 drug-to-polymer ratio).

  • Extrusion: Feed the physical mixture into the hot-melt extruder. The processing temperature should be optimized based on the polymer's glass transition temperature (e.g., 100°C for some formulations).[14] The screw speed should also be set to an appropriate value (e.g., 150 rpm).[14]

  • Cooling and Solidification: The extrudate is cooled to room temperature to form a solid mass.

  • Milling and Sieving: The solid extrudate is then milled into a fine powder and sieved to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like HPLC, dissolution testing, and X-ray powder diffraction (XRPD).

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of the solubility-enhanced formulation with the pure drug.

Materials:

  • This compound formulation (e.g., HME powder)

  • Pure this compound powder

  • Dissolution apparatus (e.g., USP Apparatus II - paddle method)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • HPLC for analysis

Methodology:

  • Preparation: Place a known amount of the this compound formulation or pure drug into the dissolution vessel containing the pre-warmed dissolution medium.

  • Dissolution: Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the concentration of dissolved this compound against time to generate a dissolution profile.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound HME Hot-Melt Extrusion Problem->HME Nano Nanoparticle Formulation Problem->Nano Lipid Lipid-Based Formulation Problem->Lipid Invitro In Vitro Dissolution HME->Invitro Nano->Invitro Lipid->Invitro Invivo In Vivo Bioavailability Invitro->Invivo Outcome Improved Therapeutic Efficacy Invivo->Outcome signaling_pathway cluster_cell Intestinal Epithelial Cell ROS ROS TXNIP TXNIP ROS->TXNIP NLRP3 NLRP3 Inflammasome TXNIP->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1b Pro-IL-1β Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b_active IL-1β (active) IL1b->IL1b_active DA This compound DA->NLRP3 Inhibits

References

Technical Support Center: Decursinol Angelate Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of decursinol angelate in various laboratory solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: this compound is a hydrophobic compound with poor water solubility.[1][2] For laboratory experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[3] High-purity ethanol and methanol are also effective solvents, often used for extraction from natural sources, indicating good solubility.[1][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the stability of this compound in solvent, it is crucial to store it at low temperatures and protect it from light.[5][6] Based on supplier recommendations, the following storage conditions are advised for stock solutions:

SolventStorage TemperatureDuration of StabilityImportant Considerations
DMSO-80°CUp to 1 year[3][7]Protect from light.[5][6] Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
DMSO-20°CUp to 1 month[3][5][6]Protect from light.[5][6] Suitable for short-term storage.
GeneralRoom TemperatureNot RecommendedShipping at room temperature for short periods is generally acceptable.[5]

Q3: How stable is this compound in aqueous solutions?

A3: this compound has low solubility in water.[2] Moreover, it is susceptible to hydrolysis, particularly under alkaline conditions, which breaks it down into decursinol.[1][8] It is more stable in acidic conditions, around pH 3.5.[1] For in vitro and in vivo assays requiring aqueous media, it is recommended to prepare fresh dilutions from a concentrated stock solution (e.g., in DMSO) immediately before use.[6]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound solutions from light during storage to prevent potential photodegradation.[5][6]

Q5: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A5: It is best to avoid repeated freeze-thaw cycles. To prevent degradation and ensure consistency, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[3]

Troubleshooting Guide

Issue 1: My this compound has precipitated out of my stock solution in DMSO.

  • Cause: The DMSO may have absorbed moisture, which can decrease the solubility of this compound.[3] Alternatively, the concentration of the stock solution may be too high, or it may have been stored improperly.

  • Solution:

    • Gently warm the solution and sonicate to try and redissolve the compound.[7]

    • Ensure you are using fresh, anhydrous DMSO for preparing your stock solutions.[3]

    • Consider preparing a new stock solution at a slightly lower concentration if precipitation persists. The solubility in DMSO is high (e.g., 65 mg/mL), but this can be affected by purity and the presence of water.[3][7]

Issue 2: I am seeing inconsistent results in my cell-based assays.

  • Cause: This could be due to the degradation of this compound in your working solutions or improper storage of your stock solution. The compound's stability in aqueous cell culture media at 37°C is limited.

  • Solution:

    • Always prepare fresh working dilutions from your frozen stock solution for each experiment.[6]

    • Ensure your stock solution has been stored correctly (see storage table above) and has not exceeded its recommended storage duration.

    • When diluting a DMSO stock into aqueous media, ensure rapid mixing to avoid precipitation.

    • Include a vehicle control (e.g., the same concentration of DMSO used to dilute the compound) in your experiments to rule out solvent effects.

Issue 3: I am observing a new peak in my HPLC analysis of an older this compound sample.

  • Cause: This is likely a degradation product. Under aqueous or alkaline conditions, the primary degradation product is decursinol, formed through hydrolysis of the angelate ester group.[1][8]

  • Solution:

    • Confirm the identity of the new peak by comparing its retention time to a decursinol standard if available.

    • Discard the old stock solution and prepare a fresh one from solid material.

    • Review your storage and handling procedures to prevent future degradation. Ensure solutions are stored at the correct temperature, protected from light, and that aqueous dilutions are used immediately after preparation.

Experimental Protocols & Visualizations

General Protocol for Preparation and Storage of this compound Stock Solution

A standardized workflow is critical for ensuring the reproducibility of experiments involving this compound.

G cluster_prep Preparation cluster_storage Storage & Use start Weigh solid This compound solvent Add anhydrous DMSO to desired concentration start->solvent dissolve Vortex and/or sonicate to fully dissolve solvent->dissolve aliquot Aliquot into single-use cryovials dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store protect Protect from light store->protect use Use one aliquot per experiment store->use dilute Prepare fresh aqueous dilutions for immediate use use->dilute

Workflow for preparing and storing this compound stock solutions.
Signaling Pathway: Hydrolysis of this compound

The primary degradation pathway for this compound in the presence of water or alkaline conditions is the hydrolysis of the angelate ester group.

G DA This compound DOH Decursinol DA->DOH Hydrolysis (H₂O, OH⁻) AngelicAcid Angelic Acid DA->AngelicAcid Hydrolysis (H₂O, OH⁻)

Hydrolysis of this compound to decursinol and angelic acid.

References

Technical Support Center: Optimizing Decursinol Angelate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of decursinol angelate from Angelica gigas Nakai.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Consistently Low Yield of this compound

  • Question: My extraction protocol is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields of this compound can stem from several factors related to the extraction solvent, temperature, and the raw material itself. Here are the primary aspects to investigate:

    • Inappropriate Solvent Choice: this compound is hydrophobic and has low solubility in water.[1][2] Using water as the primary solvent will result in poor extraction efficiency.[3] Ethanol and methanol have been shown to be effective solvents.[4] Studies indicate that 100% ethanol can yield higher concentrations of this compound compared to 50% ethanol or water.[3] Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF4), have also demonstrated high extraction efficiency.[5]

    • Suboptimal Temperature: Temperature plays a crucial role in the solubility of this compound. Increasing the temperature can enhance solubility and, consequently, the extraction yield.[5] However, excessively high temperatures can lead to thermal degradation of the compound. For instance, in subcritical-water extraction, the yield of decursin (a related compound) decreased with extended extraction times at temperatures of 190°C and 210°C due to decomposition.[4] It is essential to find the optimal temperature that maximizes solubility without causing significant degradation.

    • Incorrect Solid-to-Liquid Ratio: An inadequate amount of solvent relative to the plant material can lead to incomplete extraction. The yield of this compound has been shown to increase when the solid-to-liquid ratio is adjusted. For example, one study found that a ratio of 1 g of plant material to 8 mL of solvent was optimal, with a decrease in yield observed at a ratio of 1 g/10 mL.[5]

    • Insufficient Extraction Time: The extraction process may not be running long enough to allow for the complete diffusion of this compound from the plant matrix into the solvent. It's important to optimize the extraction time; however, prolonged times may not significantly increase the yield and could lead to compound degradation if the temperature is high.[4][5]

    • Improper pH: this compound is unstable in alkaline conditions and can degrade.[6] Maintaining an acidic to neutral pH during extraction is crucial. One patent suggests maintaining the acidity at around pH 3.5 for stability.[6]

Issue 2: High Level of Impurities in the Final Extract

  • Question: My this compound extract contains a high level of impurities. How can I improve the purity of my final product?

  • Answer: The presence of impurities is a common challenge in natural product extraction. Here are some strategies to obtain a purer extract:

    • Selective Solvent Systems: The choice of solvent not only affects the yield but also the purity of the extract. Experimenting with different solvent systems and polarities can help to selectively extract this compound while leaving behind unwanted compounds.

    • Post-Extraction Purification: A crude extract will almost always contain a mixture of compounds. Further purification steps are necessary to isolate this compound. Techniques such as crystallization and chromatography are effective. One study demonstrated that drowning out crystallization using deionized water as an anti-solvent successfully recovered this compound from an ionic liquid extract with high purity.[5] Recycling High-Performance Liquid Chromatography (HPLC) has also been used to achieve purities of over 99%.[7]

    • Fractionation: The crude extract can be subjected to liquid-liquid fractionation using solvents of varying polarities to separate compounds based on their solubility characteristics.

Issue 3: Suspected Degradation of this compound During Extraction

  • Question: I suspect that this compound is degrading during my extraction process. What are the signs of degradation and how can I prevent it?

  • Answer: Degradation of this compound can be a significant contributor to low yields. Key factors to consider are:

    • Thermal Instability: As mentioned, high temperatures can cause this compound to decompose.[4] If you are using a high-temperature extraction method, such as subcritical-water extraction or microwave-assisted extraction, it is critical to optimize the temperature and duration to minimize degradation.

    • pH Instability: this compound is known to be unstable in alkaline (basic) conditions.[6] Ensure that the pH of your extraction solvent is not alkaline. If necessary, buffer the solution to maintain an acidic or neutral pH.

    • Monitoring for Degradation Products: The primary degradation product of decursin and this compound in vivo is decursinol.[8] While this is a metabolic process, monitoring for an increase in decursinol concentration in your extract could indicate degradation of the parent compounds.

Frequently Asked Questions (FAQs)

1. What is the most effective conventional solvent for extracting this compound?

Based on available research, ethanol appears to be a highly effective and practical solvent for this compound extraction.[4][6] Studies have shown that 100% ethanol can yield higher concentrations than 50% ethanol or water.[3] Methanol is also an effective solvent.[4]

2. What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical CO2 Extraction?

Modern extraction techniques offer several advantages over conventional methods:

  • Increased Efficiency: Techniques like UAE and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption.

  • Higher Yields: Optimized modern methods can often lead to higher extraction yields.

  • "Green" Chemistry: Supercritical CO2 extraction is considered an environmentally friendly or "green" technique as it uses non-toxic, non-flammable, and readily available CO2 as the solvent, which can be easily removed and recycled post-extraction.[9]

3. What is the role of a co-solvent in Supercritical CO2 Extraction?

Supercritical CO2 is a nonpolar solvent. While effective for extracting nonpolar compounds, its efficiency for moderately polar compounds like this compound can be enhanced by adding a small amount of a polar co-solvent, such as ethanol.[10] The co-solvent modifies the polarity of the supercritical fluid, increasing its solvating power for the target compound.

4. How does particle size of the raw material affect extraction yield?

Reducing the particle size of the dried Angelica gigas root increases the surface area available for solvent contact, which can improve extraction efficiency. A patent for this compound extraction specifies grinding the raw material to 40 mesh.[6]

5. Is this compound stable in the final extract?

Studies have shown that this compound is stable in human plasma under various storage conditions (room temperature for 8 hours, three freeze-thaw cycles, and at -80°C for a month).[11] For long-term storage of extracts, it is advisable to keep them in a cool, dark place, and under an inert atmosphere if possible, to prevent potential degradation.

Data Presentation

Table 1: Comparison of this compound Yields with Different Solvents

SolventThis compound Concentration (ppm)Reference
Distilled Water153[3]
50% Ethanol2,547[3]
100% Ethanol2,778[3]

Table 2: Effect of Temperature on this compound Yield using (BMIm)BF4

Temperature (°C)This compound Yield (mg/g)Reference
2012.67[5]
30-
40-
5017.26[5]
6017.87 (at optimal conditions)[5]

Table 3: Effect of Solid-to-Liquid Ratio on this compound Yield using (BMIm)BF4

Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g)Reference
1:411.90[5]
1:816.93[5]
1:1015.53[5]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol is a generalized method based on common laboratory practices.

  • Preparation of Plant Material: Dry the roots of Angelica gigas and grind them to a fine powder (e.g., 40 mesh).[6]

  • Extraction:

    • Place a known amount of the powdered root material into an extraction vessel.

    • Add ethanol (100% is often more effective) at a specific solid-to-liquid ratio (e.g., 1:8 g/mL).[3][5]

    • Stir the mixture at room temperature for a defined period (e.g., 12 hours).[6]

  • Filtration: Filter the mixture to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator.

  • Analysis: Analyze the yield and purity of this compound in the dried extract using HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol outlines the general steps for UAE.

  • Preparation of Plant Material: Prepare the dried and powdered Angelica gigas root as described in Protocol 1.

  • Extraction:

    • Place the powdered material in an extraction vessel with the chosen solvent (e.g., ethanol).

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency and power for a predetermined time. These parameters need to be optimized for maximum yield.

  • Separation and Analysis: Follow steps 3-5 from Protocol 1.

Protocol 3: Supercritical CO2 Extraction (SFE)

This is a general protocol for SFE, and optimal parameters may vary.

  • Preparation of Plant Material: Prepare the dried and powdered Angelica gigas root.

  • Extraction:

    • Load the powdered material into the extraction vessel of the SFE system.

    • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., pressure > 73.8 bar, temperature > 31.1°C). Optimal parameters for this compound may be significantly higher, for example, pressures of 250-400 bar and temperatures of 40-50°C have been used for other plant extracts.[10]

    • If using a co-solvent, introduce a small percentage of ethanol (e.g., 1-2%) into the CO2 stream.[10]

    • Allow the supercritical fluid to pass through the extraction vessel for a set period.

  • Separation: Depressurize the CO2 in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection and Analysis: Collect the precipitated extract and analyze for this compound content.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing raw_material Angelica gigas Root drying Drying raw_material->drying grinding Grinding (e.g., 40 mesh) drying->grinding solvent_ext Conventional Solvent Extraction (Ethanol) grinding->solvent_ext Add Solvent uae Ultrasound-Assisted Extraction grinding->uae Add Solvent sfe Supercritical CO2 Extraction grinding->sfe Load into Extractor filtration Filtration solvent_ext->filtration uae->filtration evaporation Solvent Evaporation sfe->evaporation Depressurization & Collection filtration->evaporation purification Purification (Crystallization, Chromatography) evaporation->purification analysis Analysis (HPLC) purification->analysis troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Inappropriate Solvent (e.g., high water content) issue->cause1 cause2 Suboptimal Temperature (too low or too high) issue->cause2 cause3 Incorrect Solid-to-Liquid Ratio issue->cause3 cause4 Insufficient Extraction Time issue->cause4 cause5 Alkaline pH issue->cause5 solution1 Use Ethanol or Methanol; Avoid water-based solvents cause1->solution1 solution2 Optimize Temperature: Increase for solubility, avoid excessive heat to prevent degradation cause2->solution2 solution3 Optimize Ratio: (e.g., 1:8 g/mL) cause3->solution3 solution4 Optimize Extraction Duration cause4->solution4 solution5 Maintain Acidic to Neutral pH (e.g., pH 3.5) cause5->solution5

References

Navigating the Challenges of Large-Scale Decursinol Angelate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of decursinol angelate. The information is designed to assist researchers in optimizing their synthetic protocols, improving yield and purity, and overcoming common obstacles in process development.

Section 1: Troubleshooting Guides

Challenges in the Synthesis of the Decursinol Precursor

The enantioselective synthesis of the key intermediate, (+)-decursinol, is a critical step that often presents significant challenges. The most common route involves the catalytic asymmetric epoxidation of a chromene derivative followed by epoxide ring-opening.

Issue 1: Low Enantioselectivity in Asymmetric Epoxidation

  • Symptom: The ratio of the desired (+)-enantiomer to the undesired (-)-enantiomer of the epoxide is low, leading to poor enantiomeric excess (ee) of the final decursinol product.

  • Possible Causes & Troubleshooting:

    • Catalyst Inactivity or Degradation: Chiral salen-manganese complexes are often used as catalysts. Their effectiveness can be compromised by moisture, air, or impurities in the reaction mixture.

      • Solution: Ensure all solvents and reagents are rigorously dried and degassed. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Consider using freshly prepared or purified catalyst.

    • Sub-optimal Ligand Choice: The structure of the chiral salen ligand is crucial for achieving high enantioselectivity.

      • Solution: Screen a library of chiral salen ligands to identify the optimal one for the specific chromene substrate.

    • Incorrect Reaction Temperature: Temperature can significantly influence the enantioselectivity of the catalytic reaction.

      • Solution: Optimize the reaction temperature. Often, lower temperatures favor higher enantioselectivity, though this may come at the cost of a slower reaction rate.

Issue 2: Formation of Byproducts during Epoxidation

  • Symptom: Presence of unexpected peaks in HPLC or NMR analysis of the crude reaction mixture.

  • Possible Causes & Troubleshooting:

    • Over-oxidation: The epoxide product can sometimes undergo further oxidation, leading to diols or other degradation products.

      • Solution: Carefully control the stoichiometry of the oxidant (e.g., m-CPBA or sodium hypochlorite). Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.

    • Side Reactions of the Chromene Substrate: The double bond of the chromene can undergo reactions other than epoxidation.

      • Solution: Adjusting the solvent and catalyst system can help to favor the desired epoxidation pathway.

Challenges in the Esterification of Decursinol to this compound

The final step in the synthesis is the esterification of (+)-decursinol with angelic acid or a derivative thereof. This step is critical for obtaining the final product with high purity and yield.

Issue 1: Low Yield in Esterification

  • Symptom: A significant amount of unreacted decursinol remains after the reaction.

  • Possible Causes & Troubleshooting:

    • Inefficient Coupling Agent: The choice of coupling agent (e.g., DCC, EDC) and any additives (e.g., DMAP) is critical for driving the reaction to completion.

      • Solution: Screen different coupling agents and optimize their stoichiometry. The use of a mild base can also improve the reaction rate.

    • Steric Hindrance: The secondary alcohol of decursinol can be sterically hindered, making it less reactive.

      • Solution: Increase the reaction temperature or use a more reactive angelic acid derivative, such as angeloyl chloride. However, be aware that harsher conditions may lead to side reactions.

Issue 2: Isomerization of the Angelate Moiety

  • Symptom: Presence of the tiglate isomer as a significant impurity in the final product. The angelate (Z-isomer) can isomerize to the more thermodynamically stable tiglate (E-isomer).

  • Possible Causes & Troubleshooting:

    • Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can promote isomerization.

      • Solution: Employ milder reaction conditions. Use a non-nucleophilic base if a base is required. Optimize the reaction time to minimize the exposure of the product to conditions that favor isomerization. Stereoconservative esterification methods should be prioritized[1].

    • Purification Method: Certain purification techniques, such as column chromatography on silica gel, can sometimes induce isomerization.

      • Solution: Use a neutral or deactivated silica gel for chromatography. Alternatively, explore other purification methods like crystallization or preparative HPLC with a suitable mobile phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the large-scale synthesis of this compound?

A1: The most common starting materials for the total synthesis of the decursinol core are resorcinol and umbelliferone[1]. These are relatively inexpensive and commercially available precursors.

Q2: How can I monitor the progress of the asymmetric epoxidation reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the tracking of the consumption of the chromene starting material and the formation of the epoxide product.

Q3: What are the best methods for purifying synthetic this compound on a large scale?

A3: While laboratory-scale purification often relies on column chromatography, large-scale purification may require different approaches to be economically viable.

  • Crystallization: This is often the most cost-effective method for large-scale purification if a suitable solvent system can be found.

  • Preparative HPLC: While more expensive, this method can provide very high purity and is particularly useful for removing closely related impurities like the tiglate isomer. Recycling HPLC can be an efficient option[2].

  • Supercritical Fluid Chromatography (SFC): This technique can be a greener and more efficient alternative to preparative HPLC for large-scale purification.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Many of the reagents used in the synthesis of this compound are hazardous.

  • Oxidizing agents (e.g., m-CPBA) can be explosive and should be handled with care.

  • Coupling agents like DCC are potent allergens.

  • Solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Section 3: Data and Protocols

Quantitative Data Summary
ParameterValue/RangeReference
Overall Yield (from umbelliferone)41.4% (5 steps)[1]
Purity after Recycling HPLCDecursin: 99.97%, this compound: 99.40%[2]
Experimental Protocols

Protocol 1: Enantioselective Synthesis of (+)-Decursinol from Umbelliferone (Conceptual Outline)

This protocol is a conceptual summary based on literature reports[1]. Specific quantities and conditions would need to be optimized for a given scale.

  • Protection of the Phenolic Hydroxyl Group: The 7-hydroxyl group of umbelliferone is protected, for example, as an acetate ester.

  • Formation of the Dihydropyran Ring: The protected umbelliferone undergoes a reaction to form the 2,2-dimethyl-dihydropyran ring, yielding a chromene derivative.

  • Catalytic Asymmetric Epoxidation: The chromene derivative is subjected to asymmetric epoxidation using a chiral (salen)Mn complex as a catalyst and a suitable oxidant (e.g., m-CPBA or NaOCl). This is the key stereochemistry-inducing step.

  • Epoxide Ring Opening: The resulting epoxide is opened under reductive conditions to yield the diol.

  • Deprotection and Cyclization: The protecting group is removed, and the resulting intermediate is cyclized to form (+)-decursinol.

Protocol 2: Esterification of (+)-Decursinol to this compound

  • Reactant Preparation: (+)-Decursinol and angelic acid are dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Coupling Agents: A coupling agent (e.g., EDC or DCC) and a catalyst (e.g., DMAP) are added to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the decursinol is consumed.

  • Workup and Purification: The reaction is quenched, and the crude product is purified by crystallization or chromatography to yield this compound.

Section 4: Visualizations

experimental_workflow General Synthesis Workflow for this compound start Starting Material (e.g., Umbelliferone) step1 Formation of Chromene Derivative start->step1 step2 Catalytic Asymmetric Epoxidation step1->step2 step3 Epoxide Ring Opening & Deprotection step2->step3 decursinol (+)-Decursinol step3->decursinol step4 Esterification with Angelic Acid decursinol->step4 product This compound step4->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: High-level workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield/Purity start Low Yield or Purity Detected check_step Identify Problematic Step (Epoxidation or Esterification) start->check_step epoxidation_issues Epoxidation Issues check_step->epoxidation_issues Epoxidation esterification_issues Esterification Issues check_step->esterification_issues Esterification low_ee Low Enantioselectivity epoxidation_issues->low_ee byproducts Byproduct Formation epoxidation_issues->byproducts low_conv Low Conversion esterification_issues->low_conv isomerization Isomerization to Tiglate esterification_issues->isomerization

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Resistance to Decursinol Angelate in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decursinol angelate (DA). The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DA) and what is its primary anti-cancer mechanism?

A1: this compound (DA) is a bioactive pyranocoumarin compound isolated from the roots of the medicinal herb Angelica gigas Nakai.[1][2][3] Its anti-cancer effects are multi-faceted and involve inducing apoptosis (programmed cell death), inhibiting cancer cell proliferation, and exerting anti-inflammatory and anti-angiogenic activities.[2][4] DA has been shown to modulate several key signaling pathways, including PI3K/Akt, ERK, and NF-κB, which are critical for cancer cell growth, survival, and invasion.[3]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound and its parent compound, decursin, have demonstrated anti-cancer activity in a variety of cell lines, including:

  • Prostate Cancer: PC-3, LNCaP, DU145[4][5]

  • Breast Cancer: MDA-MB-231, MCF-7[3][6][7]

  • Fibrosarcoma: HT1080[3][6]

  • Melanoma: B16F10[6]

  • Colorectal Cancer: HCT-116 (including multidrug-resistant variants)[8][9]

  • Leukemia: HL-60[3]

Q3: What is a typical effective concentration range for DA in vitro?

A3: The effective concentration of DA is cell-line dependent. For example, the IC50 (the concentration required to inhibit the growth of 50% of cells) for DA in hormone-therapy resistant PC-3 prostate cancer cells has been reported to be 13.63 µM.[4] In studies on multidrug-resistant HCT-116 colorectal cancer cells, concentrations of 50 µM and 75 µM were used to induce significant cytotoxic effects.[8][9] It is always recommended to perform a dose-response curve (e.g., from 10 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Is DA suitable for in vivo studies?

A4: Yes, in vivo studies in mice have shown that DA and decursin can significantly increase life span and decrease tumor weight and volume in mice inoculated with Sarcoma-180 tumor cells.[5] This suggests its potential for preclinical animal models.

Troubleshooting Guides

Issue 1: Reduced or Loss of Efficacy of this compound

Q: My cancer cells, which were initially sensitive to DA, are now showing reduced responsiveness or are growing at previously cytotoxic concentrations. What are the potential causes and how can I troubleshoot this?

A: Potential Cause 1: Increased Efflux Pump Activity. Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the cell.[1][2] While DA has been shown to downregulate MDR1 in some contexts[8], this remains a primary potential resistance mechanism.

Troubleshooting Steps:

  • Co-treatment with Efflux Pump Inhibitors: Perform cell viability assays with DA in the presence and absence of known efflux pump inhibitors like Verapamil (for P-gp) or Ko143 (for BCRP). A restoration of sensitivity to DA in the presence of an inhibitor would suggest the involvement of that specific pump.

  • Measure Efflux Pump Expression: Use Western Blotting or qRT-PCR to compare the expression levels of MDR1 (ABCB1) and BCRP (ABCG2) in your resistant cell population versus the parental (sensitive) cell line.

  • Utilize Combination Therapy: Studies show that DA can act synergistically with other chemotherapeutic agents. For instance, combining DA with abiraterone acetate in prostate cancer cells showed greater efficacy than either drug alone.[2][4] This suggests that combining DA with a drug that is not a substrate for the overexpressed efflux pump could be an effective strategy.

A: Potential Cause 2: Alteration of Target Signaling Pathways. Cancer cells can adapt to targeted therapies by activating alternative "bypass" signaling pathways to maintain proliferation and survival. Since DA inhibits pathways like PI3K/Akt and NF-κB[3], cells might develop resistance by upregulating parallel pro-survival pathways.

Troubleshooting Steps:

  • Phospho-protein Array: Use a phospho-kinase array to get a broad overview of changes in signaling pathway activation between your sensitive and resistant cells. Look for upregulated pathways in the resistant cells that could compensate for DA-induced inhibition.

  • Western Blot Analysis: Based on array results or known resistance mechanisms, perform targeted Western blots to analyze key nodes of suspected bypass pathways (e.g., STAT3, MAPK/ERK). Increased phosphorylation of key proteins in these pathways in resistant cells would indicate their activation.

  • Targeted Combination Therapy: If a specific bypass pathway is identified, test a combination of DA with an inhibitor of that pathway. For example, if STAT3 phosphorylation is elevated, combine DA with a STAT3 inhibitor.

A: Potential Cause 3: Increased Metabolic Inactivation. Cancer cells may develop resistance by upregulating enzymes, such as cytochrome P450s, that metabolize and inactivate the drug. This compound is known to interact with and inactivate cytochrome P450 2A6.[10] It is plausible that upregulation of this or other metabolizing enzymes could reduce the effective intracellular concentration of DA.

Troubleshooting Steps:

  • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to measure the intracellular concentration of DA in sensitive versus resistant cells over a time course. A faster depletion of DA in resistant cells would suggest increased metabolism.

  • Co-treatment with Metabolic Inhibitors: If a specific family of metabolic enzymes is suspected (e.g., CYPs), treat cells with a broad-spectrum inhibitor of these enzymes alongside DA to see if sensitivity is restored.

  • Assess Expression of Metabolic Enzymes: Use qRT-PCR or Western Blotting to check for overexpression of relevant drug-metabolizing enzymes in the resistant cell line compared to the parental line.

Data Presentation

Table 1: IC50 Values of this compound (DA) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer13.63[4]
B16F10Murine Melanoma~50-75[5][11]
HCT-116MDRMultidrug-Resistant Colorectal Cancer~50-75[8][9]

*Note: Specific IC50 values were not provided in the source texts; the effective concentration range leading to significant cell death is listed.

Table 2: Effect of this compound (DA) on Protein Expression in Cancer Cells

Cell LineProteinEffect of DA TreatmentPathwayCitation
HCT-116MDRMDR1, ABCB5DownregulationDrug Efflux[8]
HCT-116MDRGDH1DownregulationMetabolism[8][9]
HT1080, MDA-MB-231β1-integrinDownregulationCell Adhesion[3]
HT1080, MDA-MB-231MMP-9DownregulationInvasion[3]
HL-60Caspase-3, PARPIncreased CleavageApoptosis[3]
B16F10BaxUpregulationApoptosis[5][11]
B16F10Bcl-2DownregulationApoptosis[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the DA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the highest concentration used for DA dilution.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or 20 µL of MTT solution (5 mg/mL) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. For MTT, after incubation, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assessment (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DA for the chosen duration (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_workflow Troubleshooting Workflow for DA Resistance Start Reduced DA Efficacy Observed Q_Efflux Hypothesis 1: Increased Drug Efflux? Start->Q_Efflux Test_Efflux Test with Efflux Inhibitors (e.g., Verapamil) Q_Efflux->Test_Efflux Test Q_Pathway Hypothesis 2: Bypass Pathway Activation? Test_Pathway Analyze Phospho-Kinase Array & Western Blot Q_Pathway->Test_Pathway Test Q_Metabolism Hypothesis 3: Increased Metabolism? Test_Metabolism Measure Intracellular DA by LC-MS/MS Q_Metabolism->Test_Metabolism Test Result_Efflux Sensitivity Restored? Test_Efflux->Result_Efflux Result_Pathway Bypass Pathway Identified? Test_Pathway->Result_Pathway Result_Metabolism DA Cleared Faster? Test_Metabolism->Result_Metabolism Result_Efflux->Q_Pathway No Action_Efflux Confirm with WB/qPCR for MDR1. Use Combination Therapy. Result_Efflux->Action_Efflux Yes Result_Pathway->Q_Metabolism No Action_Pathway Combine DA with Inhibitor of Bypass Pathway. Result_Pathway->Action_Pathway Yes Action_Metabolism Confirm with Enzyme Expression. Consider DA Analogs. Result_Metabolism->Action_Metabolism Yes ReEvaluate Re-evaluate Hypothesis Result_Metabolism->ReEvaluate No

Caption: Troubleshooting workflow for investigating this compound resistance.

G cluster_pathway DA-Mediated Inhibition of PI3K/Akt and NF-κB Pathways DA This compound T_bar_PI3K T DA->T_bar_PI3K T_bar_IKK T DA->T_bar_IKK T_bar_NFkB T DA->T_bar_NFkB PI3K PI3K Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proliferation Cell Proliferation, Survival, Invasion Nucleus->Proliferation promotes transcription T_bar_PI3K->PI3K T_bar_IKK->IKK T_bar_NFkB->NFkB

Caption: Simplified signaling pathways inhibited by this compound.

References

minimizing off-target effects of decursinol angelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of decursinol angelate (DA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (DA) is a bioactive pyranocoumarin compound derived from the roots of Angelica gigas. It is known to be a multi-targeted agent with anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1][2][3] Its primary mechanisms of action involve the modulation of several key signaling pathways, including:

  • NF-κB Pathway: DA can suppress the activation of NF-κB, a critical regulator of inflammatory responses, by attenuating the signaling of upstream kinases like IKK2.[4]

  • PI3K/Akt Pathway: It has been shown to inhibit the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[3][5]

  • MAPK Pathways (ERK, JNK): DA can block the phosphorylation of ERK and JNK, which are involved in cell growth, differentiation, and stress responses.[6]

  • VEGFR-2 Signaling: In the context of angiogenesis, DA inhibits the vascular endothelial growth factor (VEGF)-induced phosphorylation of VEGFR-2, thereby suppressing downstream signaling.[6][7]

Q2: What are the potential off-target effects of this compound?

Given that this compound is a multi-targeted compound, an intended effect on one pathway may be accompanied by effects on other pathways, which could be considered "off-target" depending on the research context. For example, if a researcher is using DA to specifically inhibit the NF-κB pathway, its simultaneous inhibition of PI3K/Akt or MAPK pathways would be an off-target effect.

Potential off-target effects to consider include:

  • Broad Kinase Inhibition: DA's inhibitory action is not limited to a single kinase but extends to multiple families, including those in the PI3K/Akt and MAPK pathways.[1][3]

  • Induction of Apoptosis: At higher concentrations, DA can induce apoptosis through the activation of caspases and cleavage of PARP, which might be an unwanted effect in studies focused on its anti-inflammatory properties at non-cytotoxic concentrations.[1][8]

  • Cell Cycle Arrest: DA has been observed to cause cell cycle arrest at the G1 or G2/M phases in different cell lines, an effect that could confound experiments not focused on cell proliferation.[2][9]

  • Modulation of Estrogen Receptor (ER) Signaling: Studies have shown that DA can decrease the expression of ERα and modulate estrogen-stimulated gene expression.[9][10]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining specific and reliable results. Here are some strategies:

  • Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration that elicits the desired on-target effect with minimal impact on other pathways.

  • Use of Specific Inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target, use other well-characterized and more specific inhibitors of the same target as positive controls.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of the target pathway to see if it reverses the effect of DA.

  • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the intended target and compare the phenotype to that observed with DA treatment.

  • Monitor Multiple Pathways: When treating cells with DA, analyze the activity of several key signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) via Western blot or other methods to understand the compound's broader effects at your working concentration.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in my cell line.

Possible Cause Troubleshooting Step
Concentration is too high. Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental duration. Start with a broad range of concentrations (e.g., 1 µM to 100 µM).[2][11]
Cell line is particularly sensitive. Compare the viability of your cell line with published data for other cell lines. Consider using a less sensitive cell line if appropriate for your research question.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent is consistent across all treatments and is at a non-toxic level (typically <0.1%). Run a vehicle-only control.
Extended treatment duration. Optimize the treatment time. A shorter incubation period may be sufficient to observe the desired on-target effect without causing significant cell death.

Problem 2: Inconsistent or unexpected results in downstream assays.

Possible Cause Troubleshooting Step
Off-target effects are confounding the results. Profile the activity of DA on multiple signaling pathways (NF-κB, PI3K/Akt, MAPK) in your experimental system using Western blotting for key phosphorylated proteins.
Compound instability. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Variability in cell culture conditions. Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular responses.
Metabolism of this compound. Be aware that this compound can be metabolized to decursinol, which may have different activities.[6] Consider the metabolic capacity of your cell line.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hReference
HepG2Human Liver Cancer~85[2]
HCT-116Human Colon Cancer~90[2]
A375.SMHuman Melanoma~70[2]
B16F10Murine Melanoma~60[2]
PC-3Human Prostate Cancer53.48[8]

Table 2: Effects of this compound on Signaling Pathways

PathwayKey Protein ModulationCell LineConcentration (µM)EffectReference
VEGFR-2p-VEGFR-2HUVECs10-50Inhibition[6]
MAPKp-ERK, p-JNKHUVECs10-50Inhibition[6]
NF-κBTNF-α, IL-6 productionMurine Macrophages~10-40Suppression[4]
Aktp-AktMurine Macrophages~10-40Attenuation[4]
ERα SignalingERα protein levelsMCF-720-50Suppression[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis for Phosphorylated Proteins

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Raf Raf Ras->Raf JNK JNK Ras->JNK MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 IkappaB IκB IKK->IkappaB NFkappaB_IkappaB NF-κB/IκB IkappaB->NFkappaB_IkappaB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Degradation DA This compound DA->VEGFR2 DA->PI3K DA->Akt DA->ERK DA->JNK DA->IKK Gene_Expression Gene Expression (Inflammation, Proliferation, Angiogenesis) NFkappaB->Gene_Expression AP1->Gene_Expression

Caption: Key signaling pathways modulated by this compound.

G cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Experimental Outcome Check_Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Start->Check_Cytotoxicity High_Cytotoxicity High Cytotoxicity? Check_Cytotoxicity->High_Cytotoxicity Optimize_Dose Optimize Dose and Treatment Duration High_Cytotoxicity->Optimize_Dose Yes No_Cytotoxicity No/Low Cytotoxicity High_Cytotoxicity->No_Cytotoxicity No Optimize_Dose->Check_Cytotoxicity Profile_Pathways Profile Multiple Signaling Pathways (e.g., Western Blot) Off_Target_Identified Off-Target Effect Identified? Profile_Pathways->Off_Target_Identified Validate_Target Validate with Specific Inhibitors or Genetic Knockdown Off_Target_Identified->Validate_Target Yes No_Off_Target No Obvious Off-Target Off_Target_Identified->No_Off_Target No Confirm_On_Target Confirm On-Target Mechanism Validate_Target->Confirm_On_Target End Refined Experiment Confirm_On_Target->End No_Cytotoxicity->Profile_Pathways No_Off_Target->Confirm_On_Target

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Decursinol Angelate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of decursinol angelate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I seeing peak tailing for my this compound peak?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC.[1][2] It can be caused by several factors when analyzing coumarins like this compound.

  • Secondary Interactions: Polar or ionized functional groups on this compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3]

  • Column Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.[2][3]

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in tailing.[4][5]

Solutions:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH (around 2-3) can protonate silanols and reduce interactions.[4]

  • Use an End-Capped Column: Employ a column where the residual silanol groups are capped, minimizing secondary interactions.[1]

  • Reduce Sample Concentration: Dilute your sample or decrease the injection volume.[2][3]

  • Column Flushing and Replacement: Flush the column with a strong solvent. If tailing persists, the column may need to be replaced.[4]

Question: My retention times for this compound are shifting between runs. What is the cause?

Retention time drift can compromise the reliability of your results.[6] The cause can be either chemical or related to the HPLC hardware.[6][7]

  • Changes in Mobile Phase Composition: The gradual evaporation of the more volatile organic component in a pre-mixed mobile phase can lead to a steady drift in retention times.[6]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability.

  • Flow Rate Fluctuation: A small, undetected leak in the system can cause gradual changes in the flow rate, affecting retention times.[6]

  • Temperature Variation: Changes in the column temperature can significantly impact retention times.

Solutions:

  • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System Leak Check: Regularly inspect for small leaks, especially at fittings.

  • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[8]

Question: I am observing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that appear in your chromatogram and are not part of your sample.[9][10][11] They can originate from various sources.

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source.[11][12][13]

  • System Contamination: Carryover from previous injections, especially if a highly concentrated sample was run, can lead to ghost peaks.[11][13]

  • Sample Preparation: Contaminants introduced during sample preparation from vials, filters, or solvents.

  • Degradation of this compound: this compound can hydrolyze to form decursinol, which may appear as an unexpected peak.[14][15]

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase.[11]

  • Blank Injections: Run a blank injection (injecting only the mobile phase) to determine if the ghost peak is from the system or the sample.[9][12]

  • System Cleaning: Flush the injector and the entire system with a strong solvent to remove any adsorbed contaminants.

  • Proper Sample Handling: Ensure proper storage of this compound samples to prevent degradation. Use clean vials and filters for sample preparation.

Question: I am having difficulty separating this compound from its isomer, decursin. How can I improve the resolution?

This compound and decursin are structural isomers, which can make their separation challenging.[16][17] Poor resolution can be due to several factors.

  • Suboptimal Mobile Phase: The composition of the mobile phase may not be ideal for separating these two isomers.

  • Inefficient Column: The column may not have sufficient theoretical plates to resolve the two compounds.

  • High Flow Rate: A flow rate that is too high can decrease separation efficiency.

Solutions:

  • Mobile Phase Optimization: A study by Lee et al. (2018) found that a mobile phase of water and acetonitrile provided better resolution for decursin and this compound compared to a mobile phase containing formic acid.[18][19] Experiment with different ratios of your mobile phase components.

  • Use of Dual Columns: Connecting two C18 columns in series has been shown to improve the separation of these isomers.[18]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Column Selection: Consider using a column with a smaller particle size or a longer length to increase efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound analysis?

A common method involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[8] Detection is typically performed using a UV detector at around 230 nm or 329 nm.[8][16]

Q2: How should I prepare my this compound sample for HPLC analysis?

This compound is typically extracted from its source material (e.g., Angelica gigas root) using solvents like ethanol or methanol.[8][18] The extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.[20]

Q3: What are the degradation products of this compound to watch out for?

The primary degradation product of this compound is decursinol, formed through hydrolysis.[14][15] It is important to monitor for the appearance of a decursinol peak in your chromatograms, as this can indicate sample degradation.

Q4: Can I use a gradient elution for this compound analysis?

Yes, a gradient elution can be beneficial, especially when analyzing complex mixtures containing this compound and other compounds with different polarities. A gradient program allows for better separation and shorter analysis times.[19]

Data Presentation

ParameterTypical ValueReference
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm[8]
Mobile Phase Phosphate buffer-acetonitrile-sodium lauryl sulfate[8]
Water and Acetonitrile[18][19]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 230 nm or 329 nm[8][16]
Column Temperature 30 °C[8]
Injection Volume 5 µL[18][19]

Experimental Protocols

Standard HPLC Analysis of this compound

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents (e.g., water and acetonitrile).[18][19] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent.[20] Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[20]

  • HPLC System Setup:

    • Install a C18 reversed-phase column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Set the column oven to the desired temperature (e.g., 30 °C).[8]

    • Set the UV detector to the appropriate wavelength (e.g., 329 nm).[16]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Injector Injector Sample->Injector Standard Standard Preparation Standard->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_tailing Peak Tailing cluster_rt_shift Retention Time Shift cluster_ghost_peaks Ghost Peaks Problem Chromatographic Problem (e.g., Peak Tailing, RT Shift) TailingCause Potential Causes: - Secondary Interactions - Column Overload - Column Degradation Problem->TailingCause Is peak tailing observed? RTShiftCause Potential Causes: - Mobile Phase Evaporation - Insufficient Equilibration - System Leak Problem->RTShiftCause Are retention times shifting? GhostPeakCause Potential Causes: - Contaminated Mobile Phase - System Carryover - Sample Degradation Problem->GhostPeakCause Are there unexpected peaks? TailingSolution Solutions: - Optimize Mobile Phase pH - Use End-Capped Column - Reduce Sample Concentration TailingCause->TailingSolution RTShiftSolution Solutions: - Prepare Fresh Mobile Phase - Increase Equilibration Time - Check for Leaks RTShiftCause->RTShiftSolution GhostPeakSolution Solutions: - Use High-Purity Solvents - Run Blank Injections - System Cleaning GhostPeakCause->GhostPeakSolution

Caption: A decision tree for troubleshooting common HPLC analysis issues.

References

Validation & Comparative

Decursinol Angelate vs. Other Pyranocoumarins: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of decursinol angelate with other notable pyranocoumarins. The information is supported by experimental data from peer-reviewed studies, with a focus on anti-inflammatory, anticancer, and neuroprotective activities.

Data Presentation: Comparative Efficacy of Pyranocoumarins

The following tables summarize the quantitative data on the efficacy of this compound and other pyranocoumarins in various biological assays.

Table 1: Anti-Inflammatory Activity
CompoundAssayCell LineConcentrationEffectCitation
This compound (DA) TNF-α & IL-6 SecretionMurine MacrophagesNot SpecifiedMost effective in suppressing TNF-α and IL-6 induction among 12 compounds from Angelica gigas.[1][2]
This compound (DA) Pro-inflammatory MediatorsIn vitroNot SpecifiedInhibited the functional activation of macrophages in expressing pro-inflammatory mediators.[1][3]
Coumarin Derivative 2 Nitric Oxide (NO) ProductionRAW264.7 Macrophages20, 40, 80 μMSignificantly reduced NO production in a concentration-dependent manner. Showed the highest anti-inflammatory activity among 23 synthesized coumarin derivatives.[4][5]
Praeruptorin A NO, IL-1β, TNF-α ProductionRAW264.7 MacrophagesNot SpecifiedInhibited the production of NO, IL-1β, and TNF-α.[6]
Calipteryxin iNOS & COX-2 InhibitionNot SpecifiedNot SpecifiedAssociated with the inhibition of inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-6).[7]
Table 2: Anticancer Activity
CompoundAssayCell Line(s)IC50 / EffectCitation
This compound (DA) CytotoxicityHuman Lung (A549) & Neuroblastoma (IMR-32)Not directly tested in this study, but its isomer decursin showed activity.[8]
This compound (DA) Cell Growth InhibitionHuman Leukemia (HL-60)Reversed PGE2-induced survival.[9]
This compound (DA) Tumor Growth Inhibition (in vivo)Sarcoma-180 in mice50 & 100 mg/kg i.p.Significantly decreased tumor weight and volume.
Decursin Tumor Growth Inhibition (in vivo)Sarcoma-180 in mice50 & 100 mg/kg i.p.Significantly decreased tumor weight and volume.
6, 7-dimethoxy xanthyletin CytotoxicityA549 & IMR-32IC50: 3.6 μM (A549), 3.8 μM (IMR-32)[8]
2, 3-dihydroxy, dihydrosuberosin CytotoxicityA549 & IMR-32IC50: 2.7 μM (A549), 1.6 μM (IMR-32)[8]
Compound 6 (a pyranocoumarin derivative) CytotoxicityMelanoma (MDA-MB-435) & Renal Cancer (A498)Lethal effect with growth percent of -47.47 and -6.20 respectively.[10]
Clausenidin, Nordentatin, Clausarin CytotoxicityA549, MCF-7, KB, KB-VINPotent cytotoxicity reported.[11]
Table 3: Neuroprotective Effects
CompoundAssayCell Line / ModelConcentrationEffectCitation
This compound (DA) Aβ-induced NeurotoxicityPC12 cellsNot SpecifiedMarkedly reversed cytotoxicity and lipid peroxidation. Increased glutathione and antioxidant enzyme activities.[12][13]
Decursin Aβ-induced NeurotoxicityPC12 cellsNot SpecifiedMarkedly reversed cytotoxicity and lipid peroxidation. Increased glutathione and antioxidant enzyme activities.[12][13]
Decursin Glutamate-induced Oxidative StressHT22 cells12.5 & 25 μMSignificantly improved cell viability.[14]
This compound (DA) Glutamate-induced Oxidative StressHT22 cells50 μMRecovered apoptosis condition to 65%.[14]
(2''S,3''S)-epoxyangeloyldecursinol Glutamate-induced NeurotoxicityPrimary rat cortical cells0.1 μMShowed 70.0% relative protection.[15]
Decursinol Glutamate-induced NeurotoxicityPrimary rat cortical cells0.1 - 10 μMShowed 60-70% relative protection.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A549, IMR-32, HL-60) are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, other pyranocoumarins) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm or 590 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are seeded in 96-well plates and pre-treated with various concentrations of the pyranocoumarin compounds for a few hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After a 20-24 hour incubation period with LPS, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. The absorbance is then measured at approximately 540 nm.

  • Quantification: The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis
  • Cell Lysis: Cells are treated with the compounds of interest and then lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-VEGFR-2, p-ERK, NF-κB p65).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and other pyranocoumarins.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Signaling (ERK, p38, JNK) TLR4->MAPK Activates NFkB NF-κB Signaling TLR4->NFkB Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_Inflammatory_Cytokines Induces NFkB->Pro_Inflammatory_Cytokines Induces iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Decursinol_Angelate This compound & Other Pyranocoumarins Decursinol_Angelate->MAPK Inhibits Decursinol_Angelate->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by pyranocoumarins.

Anti_Angiogenic_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to ERK_JNK p42/44 ERK & JNK MAPK Pathways VEGFR2->ERK_JNK Phosphorylates & Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK_JNK->Angiogenesis Promotes Decursinol_Angelate This compound & Decursin Decursinol_Angelate->VEGFR2 Inhibits Phosphorylation

Caption: Anti-angiogenic signaling pathway inhibited by this compound.

Apoptosis_Induction_Pathway PGE2 PGE₂ EP2_Receptor EP2 Receptor PGE2->EP2_Receptor Activates PKA_CREB PKA & CREB Activation EP2_Receptor->PKA_CREB Activates NFkB_p50_p65 NF-κB (p50/p65) Activation EP2_Receptor->NFkB_p50_p65 Activates Cell_Survival Cell Survival PKA_CREB->Cell_Survival Promotes NFkB_p50_p65->Cell_Survival Promotes Apoptosis Apoptosis Decursinol_Angelate This compound Decursinol_Angelate->EP2_Receptor Blocks Decursinol_Angelate->NFkB_p50_p65 Inhibits Decursinol_Angelate->Apoptosis Induces

Caption: Pro-survival pathway inhibited by this compound, leading to apoptosis.

References

Decursinol Angelate: An In Vivo Validation of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Decursinol angelate, a pyranocoumarin derived from the roots of Angelica gigas, has emerged as a promising natural compound with potent anti-inflammatory properties. This guide provides an objective comparison of its in vivo performance against established anti-inflammatory agents, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Performance Comparison: this compound vs. Alternatives

This compound has demonstrated significant anti-inflammatory effects in various preclinical in vivo models, including dextran sulfate sodium (DSS)-induced colitis and methicillin-resistant Staphylococcus aureus (MRSA)-induced sepsis. Its efficacy has been shown to be comparable, and in some aspects superior, to standard-of-care agents like 5-aminosalicylic acid (5-ASA).

Key Efficacy Parameters in DSS-Induced Colitis

In a well-established murine model of inflammatory bowel disease, this compound administered intraperitoneally or by gavage has been shown to mitigate disease severity. It dose-dependently reduces weight loss, decreases the disease activity index (DAI), and prevents colon shortening.[1][2] Notably, at a dose of 20 mg/kg, its effect on reducing inflammatory alterations was comparable to 100 mg/kg of 5-ASA.[2]

ParameterThis compound (10 mg/kg)This compound (20 mg/kg)5-ASA (100 mg/kg)DSS Control
Body Weight Loss MitigatedSignificantly MitigatedMitigatedSevere
Disease Activity Index (DAI) ReducedSignificantly ReducedReducedHigh
Colon Length Partially PreservedSignificantly PreservedPartially PreservedSignificantly Shortened
Serum IL-1β Levels ReducedSignificantly ReducedReducedElevated
Serum IL-6 Levels ReducedSignificantly ReducedReducedElevated
Serum TNF-α Levels ReducedSignificantly ReducedReducedElevated

Table 1: Comparative Efficacy of this compound and 5-ASA in a DSS-Induced Colitis Model in Mice. Data compiled from a study where treatments were administered for 14 days.[2]

Protective Effects in MRSA-Induced Sepsis

In a murine model of sepsis induced by a lethal dose of MRSA, intraperitoneal pretreatment with this compound demonstrated a dose-dependent protective effect on survival.[3] Furthermore, it significantly attenuated the systemic inflammatory response by reducing the levels of key pro-inflammatory cytokines.[3]

ParameterThis compound (Dose-Dependent)MRSA Control
Mortality ImprovedHigh
Plasma TNF-α Significantly AttenuatedElevated
Plasma IL-6 Significantly AttenuatedElevated
Plasma MCP-1 Significantly AttenuatedElevated
Bacterial Titers (Kidney & Blood) Substantially DecreasedHigh

Table 2: Protective Effects of this compound in an MRSA-Induced Sepsis Model in Mice.[3]

Mechanistic Insights: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In vivo studies have shown that this compound can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[3] This is a key mechanism underlying its broad anti-inflammatory activity.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation This compound This compound This compound->IKK Complex Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) ->Pro-inflammatory Genes Transcription

This compound inhibits the NF-κB signaling pathway.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Recent in vivo studies have revealed that this compound can suppress the activation of the NLRP3 inflammasome, potentially by directly binding to the NLRP3 protein and inhibiting its assembly.[2] This mechanism is crucial in mitigating inflammatory conditions like colitis.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_priming Priming Signal (NF-κB mediated) cluster_activation Activation Signal PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activation pro-IL-1β pro-IL-1β IL-1β IL-1β pro-IL-1β->IL-1β Maturation & Release ASC ASC NLRP3->ASC Recruitment Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruitment Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Caspase-1->pro-IL-1β Cleavage This compound This compound This compound->NLRP3 Inhibition of Assembly

This compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

DSS-Induced Colitis Model

A widely used model to mimic ulcerative colitis in humans.

  • Animals: 7- to 8-week-old C57BL/6J mice are typically used.[1]

  • Induction: Colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[1]

  • Treatment: this compound is administered, for example, via intraperitoneal injection at doses of 0.4 mg/kg and 4 mg/kg every other day from day -1 to day 7.[1] Another study used oral gavage at 10 and 20 mg/kg for 14 consecutive days.[2]

  • Assessment:

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood.[1]

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation.

    • Histology: Colon tissues are stained with hematoxylin and eosin (H&E) to assess tissue damage.

    • Cytokine Analysis: Serum or colon tissue levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are measured by ELISA or cytokine bead array.[1][2]

DSS_Colitis_Workflow C57BL/6J Mice C57BL/6J Mice DSS Administration (2.5% in drinking water for 7 days) DSS Administration (2.5% in drinking water for 7 days) C57BL/6J Mice->DSS Administration (2.5% in drinking water for 7 days) Treatment Groups Treatment Groups DSS Administration (2.5% in drinking water for 7 days)->Treatment Groups This compound (i.p. or gavage) This compound (i.p. or gavage) Treatment Groups->this compound (i.p. or gavage) 5-ASA (gavage) 5-ASA (gavage) Treatment Groups->5-ASA (gavage) Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Daily Monitoring Daily Monitoring This compound (i.p. or gavage)->Daily Monitoring 5-ASA (gavage)->Daily Monitoring Vehicle Control->Daily Monitoring Endpoint Analysis (Day 9 or 14) Endpoint Analysis (Day 9 or 14) Daily Monitoring->Endpoint Analysis (Day 9 or 14) DAI Scoring DAI Scoring Endpoint Analysis (Day 9 or 14)->DAI Scoring Colon Length Measurement Colon Length Measurement Endpoint Analysis (Day 9 or 14)->Colon Length Measurement Histological Examination Histological Examination Endpoint Analysis (Day 9 or 14)->Histological Examination Cytokine Profiling Cytokine Profiling Endpoint Analysis (Day 9 or 14)->Cytokine Profiling

Workflow for DSS-induced colitis model and evaluation.
MRSA-Induced Sepsis Model

This model is used to evaluate the efficacy of anti-inflammatory and antimicrobial agents in a systemic bacterial infection.

  • Animals: Seven- to eight-week-old C57BL/6J mice are used.[3]

  • Induction: Sepsis is induced by intravenous infection with a lethal dose (e.g., 5 × 10^7 or 1 × 10^8 CFUs) of methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Treatment: Mice are pretreated with this compound via intraperitoneal administration at indicated doses three times every alternate day before infection.[3]

  • Assessment:

    • Survival: Monitored over a defined period and analyzed using Kaplan-Meier survival curves.[3]

    • Bacterial Load: Bacterial titers in blood and organs (e.g., kidney) are determined by plating serial dilutions of homogenates.[3]

    • Cytokine Storm: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) are measured to assess the systemic inflammatory response.[3]

MRSA_Sepsis_Workflow C57BL/6J Mice C57BL/6J Mice Pre-treatment Pre-treatment C57BL/6J Mice->Pre-treatment This compound (i.p.) This compound (i.p.) Pre-treatment->this compound (i.p.) Vehicle Control Vehicle Control Pre-treatment->Vehicle Control MRSA Infection (i.v.) MRSA Infection (i.v.) This compound (i.p.)->MRSA Infection (i.v.) Vehicle Control->MRSA Infection (i.v.) Monitoring & Analysis Monitoring & Analysis MRSA Infection (i.v.)->Monitoring & Analysis Survival Analysis Survival Analysis Monitoring & Analysis->Survival Analysis Bacterial Load Determination Bacterial Load Determination Monitoring & Analysis->Bacterial Load Determination Plasma Cytokine Measurement Plasma Cytokine Measurement Monitoring & Analysis->Plasma Cytokine Measurement

Workflow for MRSA-induced sepsis model and evaluation.

References

Decursinol Angelate: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decursinol angelate, a pyranocoumarin derived from the roots of Angelica gigas Nakai, has garnered significant attention for its therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with established therapeutic alternatives. Experimental data is presented to offer an objective assessment of its efficacy.

I. Comparative Efficacy: this compound vs. Alternative Therapeutics

This compound exerts its biological effects through the modulation of multiple signaling pathways. To contextualize its potency, this section compares its cytotoxic and inhibitory activities with other well-known compounds targeting similar pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.

Table 1: Comparative IC50 Values of this compound and Other Anti-Cancer Agents

CompoundTarget/ClassCell LineCancer TypeIC50 (µM)Citation(s)
This compound Multi-targetPC-3Prostate Cancer13.63[1]
HeLaCervical Cancer10
B16F10Melanoma75
Abiraterone AcetateCYP17A1 InhibitorPC-3Prostate Cancer66.90[2]
DoxorubicinTopoisomerase II InhibitorMM.1SMultiple Myeloma0.045[3]
WortmanninPI3K InhibitorK562Leukemia0.025[4]
A549Lung Cancer~0.016 (for DNA-PK)[5]
CelecoxibCOX-2 InhibitorSKOV3Ovarian Cancer25[6]
HEYOvarian Cancer44[6]
IGROV1Ovarian Cancer50[6]
HNE1Nasopharyngeal Carcinoma32.86[7]
ParthenolideNF-κB InhibitorSiHaCervical Cancer8.42[8]
MCF-7Breast Cancer9.54[8]
A549Lung Cancer4.3[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its inhibition of the NF-κB and COX-2 pathways.

Table 2: Comparative Anti-Inflammatory Activity

CompoundPrimary TargetKey EffectCitation(s)
This compound NF-κB, COX-2, PI3KInhibition of pro-inflammatory cytokine and MMP-9 expression.
CelecoxibCOX-2Selective inhibition of COX-2, reducing prostaglandin synthesis.[7]
ParthenolideNF-κBInhibition of IKK, preventing IκBα degradation and NF-κB activation.[8][9]

II. Mechanism of Action: Key Signaling Pathways

This compound's multifaceted therapeutic effects stem from its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to suppress PI3K activity, leading to the dephosphorylation and inactivation of Akt. This, in turn, affects downstream effectors involved in cell cycle progression and apoptosis.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Promotes This compound This compound This compound->PI3K Inhibits

This compound's inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. This compound inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, blocking the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB IkBa_P P-IκBα (Degraded) IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Gene Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene Transcription

Inhibition of NF-κB activation by this compound.

III. Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of this compound and its alternatives.

Cell Viability (IC50 Determination) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound, abiraterone acetate) for a specified period (e.g., 48 or 72 hours).

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO for MTT).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.[1]

Western Blot Analysis for PI3K/Akt Signaling

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein phosphorylation status.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10][11]

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in vitro.

  • Protocol:

    • Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel, a reconstituted basement membrane matrix.

    • Seed cancer cells in serum-free media in the upper chamber.

    • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.

    • Count the number of invaded cells in several microscopic fields to quantify invasion.[12][13]

Matrigel_Invasion_Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free media in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate for 24-48h C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Quantify invaded cells F->G

Workflow for the Matrigel Invasion Assay.
COX Activity Assay

This assay measures the activity of cyclooxygenase enzymes.

  • Protocol:

    • Prepare cell lysates or purified COX enzyme.

    • Incubate the enzyme preparation with the test compound (inhibitor) for a defined period.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX.

    • Measure the production of prostaglandin E2 (PGE2) or other prostanoids using an enzyme immunoassay (EIA) or a colorimetric/fluorometric method that detects the peroxidase activity of COX.[14][15]

NF-κB Activation Assay

This assay is used to measure the activation of the NF-κB transcription factor.

  • Protocol:

    • Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.

    • Prepare nuclear extracts from the treated cells.

    • Use an enzyme-linked immunosorbent assay (ELISA)-based kit to detect and quantify the amount of activated NF-κB (typically the p65 subunit) in the nuclear extracts that can bind to a specific DNA consensus sequence immobilized on a plate.

    • Alternatively, NF-κB activation can be assessed by Western blotting for the p65 subunit in nuclear fractions or by immunofluorescence microscopy to visualize its translocation from the cytoplasm to the nucleus.[16][17]

IV. Conclusion

This compound exhibits promising anti-cancer and anti-inflammatory properties by targeting multiple key signaling pathways, including PI3K/Akt and NF-κB. The comparative data presented in this guide suggests that while it may not be as potent as some highly specific inhibitors for a single target, its multi-targeted mechanism of action could offer a broader therapeutic window and potentially overcome resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and establish its place in the armamentarium of cancer and inflammatory disease treatments.

References

Decursinol Angelate: A Comparative Analysis Against Classical Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of decursinol angelate's performance as a Protein Kinase C (PKC) activator against other well-established agents in the field. While direct quantitative comparisons are limited in publicly available literature, this document synthesizes existing data to offer insights into its mechanism and potential applications.

This compound, a pyranocoumarin isolated from the roots of Angelica gigas, has been identified as a cytotoxic and PKC activating agent.[1] Its structural isomer, decursin, has also been shown to activate PKC.[2] This guide will compare the characteristics of this compound with classical PKC activators like phorbol esters (e.g., Phorbol 12-myristate 13-acetate - PMA) and diacylglycerol (DAG) analogs.

Performance Comparison

A study on decursin , the structural isomer of this compound, revealed that it competitively inhibits the binding of the potent phorbol ester, phorbol 12,13-dibutyrate (PDBu), to PKC.[2] This suggests that decursin, and likely this compound, interacts with the same regulatory C1 domain on PKC as phorbol esters. The study also noted that decursin induced a more rapid down-regulation of PKCα and PKCβII isozymes compared to PDBu, indicating a distinct kinetic profile in its modulation of PKC.[2]

Another relevant comparison can be drawn from studies on ingenol 3-angelate (I3A) , a PKC activator sharing the angelate ester moiety. In comparative studies with PMA, I3A demonstrated a lower potency in inhibiting cell proliferation in some cell lines.[3] However, in terms of inducing the translocation of PKC isoforms—a key step in their activation—I3A showed equal or even higher potency than PMA for certain isoforms.[3] Notably, the in vitro kinase activity of PKCα induced by I3A was found to be lower than that induced by PMA, suggesting that different activators can elicit distinct levels of catalytic activity.[3]

These findings suggest that while this compound belongs to the class of PKC activators, its specific effects on enzyme kinetics, isoform selectivity, and downstream signaling pathways may differ significantly from those of classical phorbol esters.

Table 1: Qualitative Comparison of PKC Activators

FeatureThis compound (inferred)Phorbol Esters (PMA, PDBu)Diacylglycerol (DAG) Analogs
Binding Site C1 Domain (competitive with phorbol esters)[2]C1 DomainC1 Domain
PKC Isoform Interaction Likely interacts with conventional and novel PKCsActivates conventional and novel PKCsActivates conventional and novel PKCs
Down-regulation Potentially more rapid than PDBu for certain isoforms[2]Induces down-regulation upon prolonged exposure[4]Less effective at inducing irreversible down-regulation compared to phorbol esters
In Vitro Kinase Activity Potentially lower than PMA (based on I3A data)[3]Potent inducers of kinase activityInduce kinase activity

Table 2: Reported Biological Activities of this compound

ActivityCell Line/ModelObserved EffectReference
CytotoxicityVarious human cancer cell linesDose-dependent inhibition of cell viability[1]
Anti-tumorMice with Sarcoma-180Significant decrease in tumor weight and volume[5]
Apoptosis InductionPC-3 prostate cancer cellsIncreased apoptosis[6]

Signaling Pathways and Experimental Workflows

The activation of conventional and novel Protein Kinase C isoforms is a critical step in numerous cellular signaling cascades. The binding of activators like this compound to the C1 domain of PKC leads to its translocation to the cell membrane and subsequent phosphorylation of target proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC PKC (inactive) PKC_active PKC (active) PKC->PKC_active Translocation & Activation Downstream Downstream Signaling PKC_active->Downstream Phosphorylation of Substrates DA This compound DA->PKC Binds to C1 Domain

PKC Activation by this compound

The following diagram illustrates a typical workflow for assessing the in vitro activity of a PKC activator.

G cluster_workflow In Vitro PKC Kinase Assay Workflow A Prepare Reaction Mixture (Buffer, Lipids, Ca2+) B Add Purified PKC Enzyme A->B C Add Test Compound (e.g., this compound) B->C D Initiate Reaction with [γ-32P]ATP & Substrate C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Phosphocellulose Paper E->F G Wash to Remove Unincorporated [γ-32P]ATP F->G H Quantify Phosphorylation (Scintillation Counting) G->H

Experimental Workflow for PKC Kinase Assay

Experimental Protocols

While a specific protocol for testing this compound's direct PKC activation in a purified system is not detailed in the available literature, a general methodology for an in vitro PKC kinase assay can be adapted. The following protocol is based on standard radiometric assays.[7]

Objective: To determine the in vitro kinase activity of Protein Kinase C in the presence of this compound.

Materials:

  • Purified recombinant PKC isozyme

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare Lipid Vesicles: Prepare mixed micelles or liposomes containing phosphatidylserine and diacylglycerol.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the purified PKC enzyme.

  • Addition of Activator: Add this compound at various concentrations to the reaction tubes. Include a positive control with a known PKC activator like PMA and a negative control with the vehicle (e.g., DMSO).

  • Initiate Kinase Reaction: Start the phosphorylation reaction by adding the PKC substrate peptide and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the dried phosphocellulose papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of PKC in the presence of different concentrations of this compound and compare it to the activity with the positive control.

Conclusion

This compound is a promising PKC activator with a distinct profile that may differ from classical activators like phorbol esters. The available evidence suggests it interacts with the C1 domain and can modulate PKC activity, leading to significant biological effects, including cytotoxicity in cancer cells. However, a comprehensive understanding of its performance requires direct, quantitative comparative studies to determine its potency, isoform selectivity, and the full spectrum of its downstream cellular consequences. The experimental protocol outlined provides a framework for conducting such investigations, which will be crucial for elucidating the therapeutic potential of this natural compound.

References

A Comparative Analysis of Decursinol Angelate and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of decursinol angelate and its synthetic analogs. The following sections detail their performance in anticancer, anti-inflammatory, and neuroprotective assays, supported by experimental data and methodologies.

This compound, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological properties. This has spurred the development of synthetic analogs aimed at enhancing its therapeutic potential and overcoming limitations such as poor stability. This guide offers a comparative analysis of this compound and its key analogs, focusing on their efficacy in preclinical studies.

Comparative Biological Activity

The biological efficacy of this compound and its analogs varies significantly depending on the specific compound and the biological context. The following tables summarize the available quantitative data for their anticancer, anti-inflammatory, and neuroprotective activities.

Table 1: Comparative Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference
This compound PC-3 (Prostate)CCK-813.63[1]
B16F10 (Melanoma)Clonogenic~75[1]
HeLa (Cervical)Not Specified10[1]
Decursin A549 (Lung)MTT43.55[2]
NCI/ADR-RES (Ovarian)Not Specified23 µg/mL[3]
(S)-2d ((E)-(furan-3-yl)acryloyl derivative) A549 (Lung)MTT14.03[2]
(R)-2d ((E)-(furan-3-yl)acryloyl derivative) A549 (Lung)MTT151.59[2]
(S)-2g (Cinnamoyl derivative) A549 (Lung)MTT80.66[2]
(S)-2f (3-methylcinnamoyl derivative) A549 (Lung)MTT113.14[2]
Table 2: Comparative Neuroprotective Activity
CompoundCell ModelInsultAssayEffective Concentration (µM)Reference
This compound HT22 (Hippocampal Neurons)GlutamateCell Viability50 (restored viability to 65%)[4]
Decursin Primary Rat Cortical CellsGlutamateNeuroprotection0.1 - 10.0[5][6][7]
HT22 (Hippocampal Neurons)GlutamateCell Viability12.5 - 25[4]
Decursinol Primary Rat Cortical CellsGlutamateNeuroprotection0.1 - 10.0[5][6][7]
HT22 (Hippocampal Neurons)GlutamateCell ViabilityIneffective[4]
Table 3: Comparative Anti-inflammatory Activity
CompoundCell LineStimulusEndpointInhibitionReference
This compound RAW 264.7 (Macrophages)LPSNO ProductionDose-dependent[8]
HT1080 & MDA-MB-231-Pro-inflammatory Cytokines & MMP-9Significant Inhibition[2]
Decursin RAW 264.7 & THP-1LPSMMP-9, NO, CytokinesDose-dependent (below 60 µM)[7]
JB-V-60 (Decursinol derivative) HPAECsLPSNO, PGE2Dose-dependent[8]

Signaling Pathway Modulation

This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and inflammatory conditions.[2][9] This inhibition contributes to its anti-proliferative and anti-inflammatory effects.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream Decursinol_Angelate This compound Decursinol_Angelate->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound and its isomer decursin have been demonstrated to inhibit NF-κB activation by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6][7][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkBa_NFkB->NFkB IκBα degradation Decursinol_Angelate This compound Decursinol_Angelate->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->IKK

Caption: this compound inhibits NF-κB activation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. This compound and decursin have been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[11] This mechanism is central to their neuroprotective effects against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1_Nrf2->Nrf2 Nrf2 release Decursinol_Angelate This compound Decursinol_Angelate->Keap1_Nrf2 promotes dissociation ARE ARE Nrf2_nuc->ARE Gene Antioxidant Gene Expression ARE->Gene Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own studies.

Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow cluster_assays Bioactivity Assays start Start: Select Cell Line & Compound culture Cell Culture & Seeding start->culture treatment Compound Treatment culture->treatment incubation Incubation treatment->incubation cytotoxicity Cytotoxicity (MTT Assay) incubation->cytotoxicity inflammation Anti-inflammatory (NO Assay) incubation->inflammation neuroprotection Neuroprotection (Glutamate Toxicity) incubation->neuroprotection analysis Data Analysis (IC50/EC50) cytotoxicity->analysis inflammation->analysis neuroprotection->analysis end End: Comparative Evaluation analysis->end

Caption: General workflow for in vitro screening of this compound and its analogs.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogs for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Harvest treated cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Glutamate-Induced Neurotoxicity Assay
  • Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or HT22 cells) to an appropriate density.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Glutamate Exposure: Induce excitotoxicity by exposing the cells to glutamate (e.g., 5 mM) for a specified duration (e.g., 15 minutes to 24 hours).

  • Wash and Recovery: Wash the cells with fresh medium and allow them to recover for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-only treated group.

Nitric Oxide (NO) Production Assay
  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This guide provides a foundational comparative analysis of this compound and its synthetic analogs. The presented data and protocols are intended to aid researchers in the continued exploration and development of these promising therapeutic agents. Further investigation into a wider array of synthetic derivatives and their performance in in vivo models is warranted to fully elucidate their clinical potential.

References

Decursinol Angelate: A Comparative Analysis of Preclinical Efficacy and Clinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comparative analysis of decursinol angelate based on available preclinical data and limited clinical pharmacokinetic information. To date, comprehensive comparative clinical trial data demonstrating the efficacy and safety of this compound in patient populations is not yet published. The information presented herein is intended for research and informational purposes only and should not be interpreted as a recommendation for clinical use.

Introduction

This compound is a pyranocoumarin compound isolated from the roots of the plant Angelica gigas Nakai. Preclinical studies have suggested its potential therapeutic utility in a range of diseases, primarily due to its anti-inflammatory, anti-cancer, and neuroprotective properties. This guide synthesizes the available quantitative data to offer a comparative perspective on its performance against relevant alternatives in preclinical models and summarizes its pharmacokinetic profile in healthy human subjects.

Preclinical Comparative Data

The majority of efficacy data for this compound originates from in vitro and in vivo animal studies. These studies provide a basis for understanding its biological activity and potential therapeutic applications.

In Vitro Anti-Cancer Activity: Prostate Cancer

This compound has been evaluated for its anti-cancer effects in various cancer cell lines. A notable in vitro study compared its activity against the standard-of-care androgen biosynthesis inhibitor, abiraterone acetate, in a human prostate cancer cell line (PC-3).

Table 1: In Vitro Comparison of this compound and Abiraterone Acetate in PC-3 Prostate Cancer Cells [1][2]

ParameterThis compound (DA)Abiraterone Acetate (AA)
IC50 (72h) 13.63 µMNot explicitly stated, but used as a comparator
Apoptosis Significantly increased vs. controlSignificantly increased vs. control
Synergism Synergistic effect observed with Abiraterone Acetate (Combination Index < 1)N/A

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Anti-Cancer Activity: Prostate Cancer Xenograft Model

Preclinical studies in animal models provide insights into the in vivo efficacy of this compound and its metabolites. One study compared the tumor growth inhibitory activity of decursinol, the primary metabolite of this compound, with a mixture of decursin and this compound in a mouse xenograft model of human prostate cancer.

Table 2: In Vivo Efficacy in a Human Prostate Cancer Xenograft Mouse Model

Treatment GroupTumor Growth InhibitionKey Finding
Decursinol 75% reduction in tumor growthDecursinol, the metabolite, showed significant tumor growth inhibition.
Decursin/Decursinol Angelate Mix Less effect compared to decursinolThe parent compounds were less effective than the metabolite in this model.

Clinical Data: Pharmacokinetics in Healthy Volunteers

While efficacy trials are lacking, a Phase 0/I clinical trial (NCT02114957) has characterized the single-dose pharmacokinetics of this compound in healthy adult volunteers.[3][4][5] This study provides crucial information on the absorption, metabolism, and elimination of the compound in humans.

Table 3: Pharmacokinetic Parameters of this compound and its Metabolite (Decursinol) in Healthy Adults (Single Oral Dose) [3][5]

ParameterThis compound (DA)Decursinol (DOH) - Metabolite
Dose 77 mgN/A (Metabolite)
Tmax (h) 2.43.3
Cmax (nmol/L) 48.12,480
AUC0-48h (h·nmol/L) 33527,579
t1/2 (h) 19.37.4

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve, a measure of total drug exposure. t1/2: Elimination half-life.

The data indicate that this compound is absorbed and extensively converted to its active metabolite, decursinol, which has a higher peak plasma concentration and overall exposure.[3][5]

Signaling Pathways and Mechanism of Action

Preclinical research has identified several key signaling pathways modulated by this compound, which are central to its observed anti-cancer and anti-inflammatory effects.

VEGFR-2 Signaling Pathway

This compound has been shown to inhibit angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6] This pathway is critical for the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK->Proliferation DA This compound DA->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

PI3K/AKT/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and inflammation. This compound has been reported to suppress this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.

PI3K_AKT_NFkB_Pathway GrowthFactor Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex Inhibits IκBα degradation NFkB_active p50/p65 NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus GeneExpression Gene Expression (Inflammation, Survival, Proliferation) Nucleus->GeneExpression DA This compound DA->PI3K DA->AKT

Caption: this compound's inhibitory action on the PI3K/AKT/NF-κB pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT or CCK-8 Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, a comparator drug, or vehicle control for a specified duration (e.g., 72 hours).[1]

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[2]

  • Incubation: Plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[1]

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound, a comparator, or vehicle control for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.[2]

In Vivo Xenograft Model
  • Cell Implantation: A suspension of human cancer cells (e.g., LNCaP) is subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound, its metabolite, or a vehicle control is administered orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer and anti-inflammatory activities in preclinical models. Its mechanism of action involves the modulation of key signaling pathways such as VEGFR-2 and PI3K/AKT/NF-κB. While in vitro and in vivo studies have shown its potential, particularly in prostate cancer models where it exhibits synergistic effects with standard therapies, there is a notable absence of comparative clinical trial data in patient populations. The available human data is limited to a single-dose pharmacokinetic study in healthy volunteers, which indicates extensive conversion to its active metabolite, decursinol. Further clinical investigation is warranted to establish the safety and efficacy of this compound as a therapeutic agent. Researchers and drug development professionals should consider these findings as a foundation for future clinical trial design and development strategies.

References

Unveiling the Neuroprotective Potential of Decursinol Angelate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decursinol angelate, a pyranocoumarin derived from the roots of Angelica gigas, has emerged as a promising candidate in the quest for effective neuroprotective agents. This guide provides a comprehensive comparison of its neuroprotective effects against established and alternative therapies, supported by experimental data. We delve into the molecular mechanisms, quantitative outcome measures, and detailed experimental protocols to offer a clear perspective on its potential in combating neurodegenerative diseases.

At a Glance: this compound vs. Alternatives

The following table summarizes the neuroprotective efficacy of this compound in comparison to Edaravone and Memantine, two widely recognized neuroprotective agents. The data is compiled from various in vitro studies, and it is important to note that direct head-to-head comparative studies are limited. The presented values are extracted from studies using similar cell lines and neurotoxic insults to provide the most relevant comparison.

CompoundDisease ModelCell LineNeurotoxic InsultConcentrationOutcome MeasureResultCitation
This compound Alzheimer's DiseasePC12Amyloid β (Aβ)10 µMCell ViabilitySignificant protection against Aβ-induced toxicity[1][2]
This compound ExcitotoxicityHT22Glutamate25 µMCell ViabilitySignificant protection against glutamate-induced cell death[3]
Edaravone Ischemic Stroke-Middle Cerebral Artery Occlusion (MCAO) in rats3 mg/kgInfarct Volume ReductionSignificant reduction in infarct volume[4]
Memantine Alzheimer's DiseasePC12Amyloid β (Aβ)10 µMCell ViabilityProtection against Aβ-induced toxicity[5]

Delving into the Mechanisms: How this compound Protects Neurons

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress and inflammation, two key pathological features of neurodegenerative diseases.

Activation of the Nrf2/HO-1 Antioxidant Pathway

A primary mechanism of this compound's neuroprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress or inducers like this compound, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1).[3] The upregulation of HO-1 and other antioxidant enzymes enhances the cellular defense against oxidative damage, a critical factor in neuronal cell death in conditions like Alzheimer's disease and ischemic stroke.[2]

Nrf2_Pathway cluster_nucleus Cell Nucleus DA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2->Nucleus translocation ARE ARE HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 activates transcription Protection Neuroprotection HO1->Protection Nrf2_n Nrf2 Nrf2_n->ARE binds

Figure 1: this compound activates the Nrf2 antioxidant pathway.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial target of this compound. This pathway is involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. This compound has been shown to modulate the phosphorylation of key MAPK proteins, such as ERK, JNK, and p38, thereby influencing downstream signaling cascades that are critical for neuronal survival. The precise modulation can vary depending on the specific cellular context and the nature of the neuronal insult.

Experimental Protocols: A Closer Look at the Evidence

The neuroprotective effects of this compound have been validated through various in vitro and in vivo experimental models. Below are detailed protocols for key experiments cited in this guide.

In Vitro Model of Amyloid-β Induced Neurotoxicity in PC12 Cells

This model is widely used to screen for compounds with potential therapeutic value for Alzheimer's disease.

Objective: To assess the protective effect of this compound against amyloid-β (Aβ)-induced cytotoxicity in rat pheochromocytoma (PC12) cells.

Methodology:

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Subsequently, aggregated Aβ peptide (25-35 or 1-42) is added to the wells to a final concentration of 25 µM, and the cells are incubated for an additional 24 hours.

  • Cell Viability Assay: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay. The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the control (untreated cells).[1][6]

A_Beta_Workflow start Start culture Culture PC12 Cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat add_abeta Add Amyloid-β peptide pretreat->add_abeta incubate Incubate for 24h add_abeta->incubate viability Measure Cell Viability (MTT/WST-8 Assay) incubate->viability end End viability->end

Figure 2: Workflow for Aβ-induced neurotoxicity assay in PC12 cells.
In Vitro Model of Glutamate-Induced Excitotoxicity in HT22 Cells

This model is used to study neuronal cell death caused by excessive stimulation of glutamate receptors, a phenomenon implicated in various neurological disorders.

Objective: To evaluate the protective effect of this compound against glutamate-induced cell death in mouse hippocampal HT22 cells.

Methodology:

  • Cell Culture: HT22 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.

  • Treatment: Cells are plated in 96-well plates. After attachment, they are treated with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour, followed by the addition of glutamate to a final concentration of 5 mM. The cells are then incubated for 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT or similar colorimetric assays.[3]

Comparative Analysis with Other Neuroprotective Agents

Edaravone

Edaravone is a free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary mechanism of action is the reduction of oxidative stress. While direct comparative studies with this compound are scarce, both compounds share the commonality of targeting oxidative damage. In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, Edaravone (3 mg/kg) has been shown to significantly reduce the infarct volume.[4]

Memantine

Memantine is an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. It works by blocking the excitotoxic effects of excessive glutamate. In in vitro models using PC12 cells, Memantine (10 µM) has demonstrated protective effects against amyloid-beta induced toxicity.[5]

This compound in Other Neurodegenerative Disease Models

While research is more extensive in the context of Alzheimer's and stroke, the potential of this compound is being explored in other neurodegenerative diseases.

Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) model is a widely used in vivo model for Parkinson's disease, as it selectively destroys dopaminergic neurons. While no studies have directly tested this compound in this model, its known anti-inflammatory and antioxidant properties suggest it could be a viable candidate for future investigations. Studies with other antioxidant compounds have shown neuroprotective effects in the 6-OHDA model.[7]

Huntington's Disease

The 3-nitropropionic acid (3-NP) model is an animal model that mimics some of the key pathological features of Huntington's disease by inducing striatal neurodegeneration.[8] Similar to the Parkinson's model, there is a lack of direct studies investigating the effects of this compound in the 3-NP model. However, given the role of mitochondrial dysfunction and oxidative stress in this model, the therapeutic potential of this compound warrants exploration.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases, primarily through its potent antioxidant and anti-inflammatory activities mediated by the Nrf2 and MAPK signaling pathways. While the available data is promising, further research is crucial to fully elucidate its therapeutic efficacy. Specifically, direct, head-to-head comparative studies with established neuroprotective agents like Edaravone and Memantine are needed to accurately position this compound in the therapeutic landscape. Furthermore, expanding investigations into its effects in models of Parkinson's and Huntington's disease will be critical in defining the full spectrum of its neuroprotective capabilities. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future research endeavors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a detailed comparison of decursinol angelate, a promising natural pyranocoumarin, and its related compounds, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. Experimental data is presented to offer an objective comparison of their performance, supplemented by detailed methodologies for key assays.

Core Tenets of the Structure-Activity Relationship

This compound and its isomer, decursin, are the most biologically active compounds isolated from the roots of the traditional medicinal herb Angelica gigas Nakai. Their shared pyranocoumarin scaffold is a foundational element for their bioactivity. However, the nature of the ester side chain at the C-3' position of the dihydropyran ring is a critical determinant of their potency and mechanism of action.

The primary compounds discussed in this guide are:

  • This compound: Possesses an angeloyl group at the C-3' position.

  • Decursin: The structural isomer of this compound, with a tigloyl group at the C-3' position.

  • Decursinol: The parent compound, which lacks the ester side chain and instead has a hydroxyl group at the C-3' position.

A consistent finding across numerous studies is that the presence and nature of the ester side chain are crucial for potent biological activity. Decursinol, lacking this side chain, consistently demonstrates significantly lower efficacy in anticancer and anti-inflammatory assays compared to this compound and decursin.[1][2]

Comparative Anticancer Activity

The anticancer effects of this compound and its analogs are primarily attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation and invasion. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, for these compounds across various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound PC-3 (Prostate)CCK-813.63[3]
HeLa (Cervical)-~10[3]
B16F10 (Melanoma)-~75[3]
HT1080 (Fibrosarcoma)Matrigel Invasion-[4]
MDA-MB-231 (Breast)Matrigel Invasion-[4]
Decursin SW480 (Colon)-31.04[2]
HepG2 (Liver)-27.24[2]
MCF-7 (Breast)-33.60[2]
Decursinol --Generally less active[1][2]

Note: The specific assay for some IC50 values was not detailed in the source material.

In vivo studies have corroborated these findings, demonstrating that both this compound and decursin can significantly reduce tumor weight and volume in mouse models of sarcoma.[5]

Key Signaling Pathways in Anticancer Activity

This compound and decursin exert their anticancer effects by modulating several critical signaling pathways. The inhibition of the PI3K/AKT/mTOR and NF-κB pathways are central to their mechanism of action.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to suppress this pathway, leading to the inhibition of cancer cell proliferation.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival This compound This compound This compound->PI3K

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing inflammatory responses and cancer progression.[4][6][7]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli\n(e.g., LPS)->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK Gene Transcription Gene Transcription NF-κB_n->Gene Transcription

This compound inhibits NF-κB activation.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for 1 hour to allow for solidification.[8]

  • Harvest and resuspend cells in serum-free medium.

  • Seed the cells onto the Matrigel-coated inserts in the upper chamber.

  • Add medium containing 10% FBS to the lower chamber.[8]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with the fixation solution.

  • Stain the fixed cells with Crystal Violet.

  • Wash the inserts to remove excess stain and allow them to air dry.

  • Count the number of invaded cells under a microscope.

Matrigel_Invasion_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Coat Transwell insert with Matrigel p2 Seed cells in serum-free medium in upper chamber p1->p2 p3 Add chemoattractant (e.g., 10% FBS) to lower chamber p2->p3 i1 Incubate for 24-48 hours p3->i1 a1 Remove non-invading cells i1->a1 a2 Fix and stain invading cells a1->a2 a3 Count invaded cells a2->a3

Workflow for the Matrigel Invasion Assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by slowly adding them to cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 30 minutes.[9]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will be proportional to the stage of the cell cycle.

Conclusion

The structure-activity relationship of this compound and its related compounds highlights the critical role of the ester side chain for potent anticancer and anti-inflammatory activities. Both this compound and its isomer decursin demonstrate significant efficacy, whereas the parent compound, decursinol, is considerably less active. Their mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB. The provided experimental protocols offer a foundation for further investigation into these promising natural compounds and their derivatives in the pursuit of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Decursinol Angelate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Decursinol Angelate, a bioactive compound isolated from Angelica gigas, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, its disposal must be managed with care to mitigate risks to personnel and the environment. The primary directive for disposal is to adhere to local, state, and federal regulations, which may vary.[1]

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to its safe management. The following table summarizes its hazard classifications.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.[1]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spills in a designated, clearly labeled hazardous waste container.[2][3]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.[3][4] Do not mix with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong acids or bases unless a specific neutralization protocol is being followed.[4]

  • Sharps Waste: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.

3. Container Labeling and Storage: All hazardous waste containers must be properly labeled and stored.

  • Labeling: The label should clearly indicate "Hazardous Waste" and list the full chemical name, "this compound." The concentration and any other components of a mixture should also be noted.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[4][5] This area should be at or near the point of generation and under the control of the laboratory personnel.[5] Ensure containers are kept tightly closed except when adding waste.[2][5]

4. Disposal of Empty Containers: Empty containers that held this compound must also be managed properly.

  • A container is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping).[2]

  • To dispose of an "empty" container as regular trash, first deface or remove all hazardous chemical labels.[2][3]

  • For containers that held acutely toxic waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[2] While this compound is not typically P-listed, following this best practice for any hazardous chemical container is recommended.

5. Waste Pickup and Disposal: Hazardous waste must be disposed of through a licensed hazardous waste management company or the institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the sink or in regular trash.[2][6]

  • Do not attempt to evaporate the chemical as a method of disposal.[2]

  • Contact your institution's EHS office to schedule a pickup for the full waste containers.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Handling and Segregation cluster_2 Containment and Storage cluster_3 Final Disposal Start This compound Waste Generated (Solid, Liquid, Contaminated Materials) Wear_PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->Wear_PPE Segregate_Waste Segregate Waste Types (Solid vs. Liquid) Wear_PPE->Segregate_Waste Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate_Waste->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Keep_Closed Keep Container Tightly Closed Store->Keep_Closed Schedule_Pickup Contact EHS for Waste Pickup Keep_Closed->Schedule_Pickup End Professional Disposal Schedule_Pickup->End

This compound Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Decursinol Angelate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal instructions for handling Decursinol Angelate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].

GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1][3]

  • Specific Target Organ Toxicity, Single Exposure: Category 3 (H335: May cause respiratory irritation)[1][3]

A comprehensive PPE strategy is mandatory to mitigate these risks.

PPE CategoryItemSpecification and Rationale
Hand Protection Nitrile GlovesEssential to prevent direct skin contact, which can cause irritation. For handling solutions, ensure gloves are rated for chemical resistance[4].
Eye Protection Safety Glasses with Side Shields or GogglesRequired to protect against splashes and airborne powder, which can cause serious eye irritation[1][4].
Body Protection Laboratory CoatA buttoned lab coat, preferably made of cotton, protects against accidental spills and contamination of personal clothing[5].
Respiratory Protection Fume Hood or Ventilated EnclosureAlways handle the solid form of this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the powder and causing respiratory irritation[1][6]. For situations without adequate ventilation, a NIOSH-approved respirator may be necessary[4][6].

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of the compound.

Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the product label matches the order information.

Handling in the Laboratory:

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.

  • Weighing: Weigh the powdered compound within a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. The compound is soluble in DMSO[2][7].

  • General Practices: Avoid eating, drinking, or smoking in the laboratory[8]. Wash hands thoroughly after handling the compound, even if gloves were worn[1].

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between -10°C and -25°C[2].

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or personal exposure.

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[1][8].

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician[1][8].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1].

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the powder, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect any unused powder and contaminated materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated chemical waste stream.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₀O₅[3]
Molecular Weight 328.36 g/mol [2]
CAS Number 130848-06-5[1]
Appearance White to beige powder[2]
Solubility DMSO: 2 mg/mL[2]
Storage Temperature -10°C to -25°C[2]
Acute Oral Toxicity (Rats) LD₅₀ > 2,000 mg/kg[9][10]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for use in in vitro cell culture experiments.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 130848-06-5)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 328.36 g/mol * (1000 mg / 1 g) = 3.28 mg

  • Weighing: In a chemical fume hood, carefully weigh out 3.28 mg of this compound powder onto a weigh boat.

  • Solubilization: Transfer the powder to a sterile vial. Add 1 mL of sterile DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate briefly until the solid is completely dissolved, resulting in a clear solution[2][7].

  • Sterilization (Optional): If required for the experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Visualizations

The following diagrams illustrate key procedural and biological aspects of working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Receive Receive & Inspect Compound Prep_Area Prepare Work Area (Fume Hood) Receive->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Solubilize Prepare Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste Doff_PPE Doff PPE Waste->Doff_PPE

Caption: Safe Handling Workflow for this compound.

G cluster_pathways Macrophage Inflammatory Signaling DA This compound IKK2 IKK2 DA->IKK2 inhibits Akt Akt Signaling DA->Akt attenuates NFkB NF-κB Activation IKK2->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Akt->Cytokines contributes to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.